molecular formula C7H4BrFN2 B13324085 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

7-Bromo-3-fluoroimidazo[1,2-a]pyridine

カタログ番号: B13324085
分子量: 215.02 g/mol
InChIキー: OQYPAAQOCXSMEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Bromo-3-fluoroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-3-fluoroimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3-fluoroimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H4BrFN2

分子量

215.02 g/mol

IUPAC名

7-bromo-3-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H

InChIキー

OQYPAAQOCXSMEC-UHFFFAOYSA-N

正規SMILES

C1=CN2C(=NC=C2F)C=C1Br

製品の起源

United States
Foundational & Exploratory

Technical Guide: Synthesis of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine Synthesis Routes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GABA-A receptor agonists (e.g., Zolpidem) and various kinase inhibitors. The 7-bromo-3-fluoroimidazo[1,2-a]pyridine derivative represents a high-value intermediate; the C7-bromine handle allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the core, while the C3-fluorine atom modulates metabolic stability (blocking C3-oxidation) and lipophilicity.

This guide details the industry-standard stepwise synthesis of this target. Unlike one-pot multicomponent reactions which often suffer from poor regiocontrol on substituted rings, the stepwise approach—Chichibabin cyclization followed by electrophilic fluorination —offers superior reproducibility, scalability, and regiochemical certainty.

Part 1: Retrosynthetic Analysis

The retrosynthetic logic relies on the high nucleophilicity of the C3 position in the imidazo[1,2-a]pyridine system. The C3-F bond is best formed late-stage via electrophilic aromatic substitution (


). The core heterocycle is constructed from the commercially available 2-amino-4-bromopyridine.

Retrosynthesis Target 7-Bromo-3-fluoroimidazo[1,2-a]pyridine Intermediate 7-Bromoimidazo[1,2-a]pyridine (Core Scaffold) Target->Intermediate Electrophilic Fluorination (Selectfluor) Precursor1 2-Amino-4-bromopyridine Intermediate->Precursor1 Chichibabin Cyclization Precursor2 Chloroacetaldehyde (or equivalent) Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection showing the late-stage introduction of fluorine.

Part 2: Step 1 - Scaffold Construction (Chichibabin Cyclization)

The first objective is to construct the bicyclic core. The reaction between 2-aminopyridines and


-haloketones (or aldehydes) is known as the Chichibabin imidazo[1,2-a]pyridine synthesis.
Reaction Scheme

Substrates: 2-Amino-4-bromopyridine + Chloroacetaldehyde (40% aq. solution). Reagents: Sodium Bicarbonate (


) or refluxing Ethanol.
Product:  7-Bromoimidazo[1,2-a]pyridine.[1]
Detailed Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-bromopyridine (1.0 equiv) and Ethanol (10 mL/g).

  • Addition: Add Chloroacetaldehyde (40% wt in

    
    , 1.5 equiv). Note: Chloroacetaldehyde is toxic and a lachrymator; handle in a fume hood.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting amine is less polar than the product.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the residue with water and basify with saturated aqueous

      
       to pH ~8–9. Crucial: The hydrobromide salt forms initially; basification releases the free base.
      
    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (0-5% MeOH in DCM).

Critical Mechanism Insight

The regiochemistry is determined by the initial nucleophilic attack. The pyridine ring nitrogen (N1) is more nucleophilic than the exocyclic amino nitrogen.

  • N-Alkylation: The ring nitrogen attacks the

    
    -carbon of chloroacetaldehyde, displacing chloride.
    
  • Cyclization: The exocyclic amine attacks the aldehyde carbonyl, followed by dehydration (loss of

    
    ) to aromatize the system.
    Causality Check: Using 2-amino-4-bromopyridine ensures the bromine ends up at position 7. If 2-amino-5-bromopyridine were used, the bromine would end up at position 6.
    

Part 3: Step 2 - Regioselective Electrophilic Fluorination

Direct fluorination of heterocycles is challenging due to the high reactivity of fluorine gas (


). The development of Selectfluor™ (F-TEDA-BF4)  has revolutionized this transformation, allowing for mild, bench-stable electrophilic fluorination.
Reaction Scheme

Substrate: 7-Bromoimidazo[1,2-a]pyridine. Reagent: Selectfluor (1.1–1.5 equiv). Catalyst/Base: DMAP (optional but recommended) or


 (for radical pathways, though ionic is standard here).
Solvent:  Acetonitrile (MeCN) or MeCN/Water.
Experimental Protocol (Self-Validating)
  • Dissolution: Dissolve 7-bromoimidazo[1,2-a]pyridine (1.0 equiv) in Acetonitrile (0.1 M concentration).

  • Reagent Addition: Add Selectfluor (1.2 equiv) in one portion.

    • Optimization: For difficult substrates, adding a catalytic amount of DMAP (0.1 equiv) can assist by activating the Selectfluor (forming a more reactive N-F-DMAP complex) or acting as a proton shuttle.

  • Reaction: Stir at room temperature (

    
    ) for 2–12 hours.
    
    • Monitoring: LC-MS will show the mass shift of +18 Da (H

      
       F).
      
  • Quench: Dilute with water and extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

    • Note: The 3-fluoro product is typically less polar than the starting material due to the "fluorine effect" lowering basicity.

Mechanism & Regioselectivity

The imidazo[1,2-a]pyridine ring is electron-rich, with the highest HOMO coefficient at C3 . This makes C3 the exclusive site for electrophilic attack.

FluorinationMechanism Start 7-Bromoimidazo[1,2-a]pyridine (Nucleophile) Complex Sigma Complex (C3-F bond formed, + charge on N) Start->Complex SEAr Attack at C3 Reagent Selectfluor (F+ Source) Reagent->Complex Product 7-Bromo-3-fluoroimidazo[1,2-a]pyridine Complex->Product Deprotonation (-H+)

Figure 2: Electrophilic Aromatic Substitution mechanism at C3.

Part 4: Data Summary & Troubleshooting

Quantitative Comparison of Fluorinating Agents

While Selectfluor is the gold standard, other reagents exist. The table below justifies the choice of Selectfluor for this specific scaffold.

ReagentConditionsTypical YieldProsCons
Selectfluor MeCN, RT, 2-12h75-85% Bench stable, high regioselectivity (C3), mild.Cost (at kg scale).
NFSI Toluene, Heat40-60%Soluble in non-polar solvents.Less reactive, often requires activation (Lewis Acid).
XeF2 DCM, RT60-70%Clean reaction.Prohibitively expensive, special handling required.
Troubleshooting Guide
  • Problem: Low conversion.

    • Solution: Increase Selectfluor to 2.0 equiv or heat to

      
      . Ensure solvent is dry (though Selectfluor tolerates water, water can compete as a nucleophile if a radical pathway is triggered).
      
  • Problem: Difluorination or degradation.

    • Solution: This is rare at C3. Ensure the reaction is not run for excessive times (>24h).

  • Problem: Purification difficulty.

    • Solution: The 3-fluoro derivative has a distinct

      
       NMR signal around -150 to -160 ppm. Use this to track fractions if UV separation is ambiguous.
      

Part 5: Safety & Scalability

  • Chloroacetaldehyde: Highly toxic alkylating agent. Use strictly in a fume hood. Decontaminate glassware with bleach solution.

  • Selectfluor: Oxidizer.[3] Keep away from reducing agents.

  • Scalability: The Chichibabin cyclization is robust on multi-kilogram scales. The fluorination step is expensive due to Selectfluor but is safe for scale-up (no explosion hazard like

    
     gas).
    

References

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 2015.[4] Link[2]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2021. Link

  • Selectfluor: Mechanism of Fluorination. Wikipedia / Air Products Data, Accessed 2026. Link

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 1989. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 7-Bromo-3-fluoroimidazo[1,2-a]pyridine. As a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in pharmaceutical development, known for its presence in numerous clinically successful drugs.[1][2] The introduction of bromine and fluorine substituents is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making 7-Bromo-3-fluoroimidazo[1,2-a]pyridine a compound of significant interest for further investigation. This guide will delve into its structural features, predicted and analogous physicochemical parameters, synthetic considerations, and detailed experimental protocols for its characterization.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has attracted considerable attention from medicinal chemists due to its versatile biological activities.[3][4][5] This scaffold is present in a variety of marketed drugs, demonstrating a broad therapeutic spectrum that includes anxiolytic, hypnotic, and anti-inflammatory agents.[6] The unique electronic distribution and structural rigidity of the imidazo[1,2-a]pyridine nucleus allow it to serve as a versatile template for the design of potent and selective ligands for various biological targets. The functionalization of this core, particularly with halogens, offers a powerful strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

The Strategic Incorporation of Bromine and Fluorine

The inclusion of bromine and fluorine at the 7- and 3-positions, respectively, is a deliberate synthetic strategy. The bromine atom at the 7-position can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space.[7] Furthermore, the lipophilicity imparted by the bromine atom can enhance membrane permeability. The fluorine atom at the 3-position is expected to influence the compound's metabolic stability by blocking potential sites of metabolism. Additionally, the high electronegativity of fluorine can alter the electronic landscape of the molecule, potentially modulating its binding affinity to target proteins.

Physicochemical Properties of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

Structural and Molecular Formula
  • IUPAC Name: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

  • Molecular Formula: C₇H₄BrFN₂

  • Molecular Weight: 215.02 g/mol

  • CAS Number: Not available in searched databases. A CAS number for the isomeric 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is 1263058-67-8.[2]

Predicted and Analogous Physicochemical Data

The following table summarizes key physicochemical properties, with values for analogous compounds provided for context and as a basis for estimation.

PropertyPredicted/Estimated Value for 7-Bromo-3-fluoroimidazo[1,2-a]pyridineAnalogous Compound Data
Melting Point (°C) 100 - 120 (Estimated)7-Bromoimidazo[1,2-a]pyridine: 49.0-61.0 °C.[8] The introduction of a fluorine atom is expected to increase the melting point due to stronger intermolecular interactions.
Boiling Point (°C) > 300 (Estimated)High boiling points are characteristic of aromatic heterocyclic compounds.
pKa 3.5 - 4.5 (Estimated)The imidazo[1,2-a]pyridine core is basic. The pKa of the parent imidazo[1,2-a]pyridine is approximately 5.15.[8] The electron-withdrawing effects of bromine and fluorine are expected to decrease the basicity.
LogP 2.0 - 2.5 (Estimated)The LogP of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is reported as 1.37.[2] The positional change of the bromine may slightly increase lipophilicity.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Sparingly soluble in water.Halogenated organic compounds are generally soluble in nonpolar organic solvents and have low solubility in water.[9]

Synthesis and Reactivity

The synthesis of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine can be approached through several established methods for the construction of the imidazo[1,2-a]pyridine scaffold, with specific modifications for the introduction of the halogen substituents.

General Synthetic Strategies

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. For the target molecule, this would involve the reaction of 2-amino-4-bromopyridine with a suitable fluorinated two-carbon synthon.

Alternatively, a one-pot synthesis starting from styrenes has been reported for the preparation of 3-fluoro-imidazo[1,2-a]pyridines.[10] This approach involves the reaction of a styrene derivative with N-bromosuccinimide (NBS) and a 2-aminopyridine, followed by fluorination.

G Styrene Styrene Derivative Intermediate Brominated Intermediate Styrene->Intermediate NBS Aminopyridine 2-Amino-4-bromopyridine Aminopyridine->Intermediate NBS NBS Fluorinating_Agent Fluorinating Agent Product 7-Bromo-3-fluoroimidazo[1,2-a]pyridine Intermediate->Product Fluorinating Agent, Cyclization

Caption: General synthetic workflow for 3-fluoroimidazo[1,2-a]pyridines.

Reactivity Profile

The electronic nature of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine suggests a rich reactivity profile. The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position. However, with the C-3 position already fluorinated, electrophilic attack may be directed to other positions on the pyridine ring, guided by the directing effects of the bromo and fluoro substituents. The bromine atom at the C-7 position provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as a guide for the characterization of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine. These are generalized procedures and may require optimization based on the specific properties of the compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[1]

  • The capillary tube is placed in a calibrated melting point apparatus.[1]

  • The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the estimated melting point is approached.[3]

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[10] A sharp melting range (0.5-1 °C) is indicative of a pure compound.[1]

G Start Start Prep Prepare Capillary Sample Start->Prep Heat_Fast Rapid Heating Prep->Heat_Fast Observe_Approx_MP Observe Approximate MP Heat_Fast->Observe_Approx_MP Cool Cool Apparatus Observe_Approx_MP->Cool Prep_New Prepare New Sample Cool->Prep_New Heat_Slow Slow Heating (1-2 °C/min) Prep_New->Heat_Slow Record_Range Record Melting Range Heat_Slow->Record_Range End End Record_Range->End

Caption: Workflow for accurate melting point determination.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is essential for downstream applications.

Methodology:

  • Qualitative Assessment: To a series of vials containing 1 mg of the compound, add 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, chloroform, DMSO, DMF) and vortex.[4] Observe for complete dissolution.

  • Semi-Quantitative Assessment (Thermodynamic Solubility):

    • Prepare a stock solution of the compound in a highly soluble solvent (e.g., DMSO).

    • Add aliquots of the stock solution to a buffered aqueous solution (e.g., PBS, pH 7.4) until a precipitate is observed.

    • Equilibrate the suspension for a set period (e.g., 24 hours) with agitation.

    • Separate the solid and liquid phases by centrifugation or filtration.

    • Determine the concentration of the compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.[11][12]

Spectroscopic Characterization

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Aromatic protons are expected in the range of δ 7.0-9.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet (or a doublet if coupled to a nearby proton) and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[13]

Predicted ¹H NMR Chemical Shifts (relative to TMS): Due to the anisotropic effects of the fused ring system and the electronic influence of the halogens, precise prediction is challenging. However, based on related structures, the following estimations can be made:

  • H-2: ~δ 8.0-8.5 ppm

  • H-5: ~δ 7.5-8.0 ppm

  • H-6: ~δ 7.0-7.5 ppm

  • H-8: ~δ 8.5-9.0 ppm

IR spectroscopy will provide information about the functional groups present.

Expected Characteristic Absorptions:

  • C-H stretching (aromatic): 3000-3100 cm⁻¹

  • C=C and C=N stretching (aromatic rings): 1400-1600 cm⁻¹

  • C-F stretching: 1000-1400 cm⁻¹

  • C-Br stretching: 500-600 cm⁻¹

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution.

Expected Observations:

  • The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (215.02 for C₇H₄⁷⁹BrFN₂).

  • A characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be present due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, which is a clear indicator of a monobrominated compound.[14][15]

Conclusion

7-Bromo-3-fluoroimidazo[1,2-a]pyridine represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its anticipated physicochemical properties, drawing upon data from analogous structures and established chemical principles. The outlined synthetic strategies and experimental protocols offer a practical framework for researchers to synthesize and characterize this compound. The unique combination of the privileged imidazo[1,2-a]pyridine core with bromine and fluorine substitution patterns warrants further investigation into its biological activities and potential as a lead compound in drug discovery programs.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
  • 3-Bromo-7-fluoroimidazo[1,2-a]pyridine. Fluorochem.
  • One-pot synthesis of 3-fluoro-imidazo[1,2-a]pyridines
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. Synlett.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Deriv
  • Pyridines and Imidazopyridines with Medicinal Significance. Bentham Science.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research.
  • Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents.
  • 808744-34-5, IMIDAZO[1,2-A]PYRIDINE,7-BROMO. Echemi.
  • 7-Fluoro-imidazo[1,2-a]pyridine | 1260903-17-0. ChemicalBook.
  • 3-Bromo-7-fluoro-imidazo[1,2-a]pyridine. Sigma-Aldrich.
  • halogenated organic solvents: Topics by Science.gov. Science.gov.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). CORE.
  • spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Perspective on halogen
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • Prediction of 1H and 13C NMR Chemical... ERA - University of Alberta.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • Fluorine NMR. University of California, Santa Barbara.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Bentham Science.
  • Organic halides. SlideShare.
  • Compound solubility measurements for early drug discovery.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • p-Bromofluorobenzene. NIST WebBook.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Rapid and Accurate Prediction of the Melting Point for Imidazolium-Based Ionic Liquids by Artificial Neural Network. MDPI.
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  • mass spectra - the M+2 peak. Chemguide.
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potential biological activities of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2][3][4] Unlike promiscuous binders (PAINS), this scaffold offers tunable selectivity. This guide dissects the structural determinants of its biological activity, focusing on its two most dominant therapeutic verticals: GABAergic modulation (Neurology) and Kinase inhibition (Oncology) , while providing validated synthetic protocols for laboratory implementation.

Part 1: The Architecture of Activity (SAR Analysis)

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle containing a bridgehead nitrogen. Its utility stems from its electronic mimicry of purines and its ability to position substituents in specific vectors that engage distinct binding pockets.

Electronic Distribution and Reactivity Hotspots
  • N1 (Bridgehead Nitrogen): Electron-deficient; essential for maintaining aromaticity.

  • C2 Position: A primary vector for hydrophobic interactions (e.g., the tolyl group in zolpidem).

  • C3 Position: The most nucleophilic site on the ring. This is the "business end" for multicomponent reactions (like Groebke-Blackburn-Bienaymé) and electrophilic substitutions.

  • C6 & C8 Positions: Susceptible to electrophilic attack and halogenation, serving as handles for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into solvent-exposed regions of a protein target.

Table 1: SAR Determinants by Therapeutic Class
PositionNeurology (GABA-A Agonists)Oncology (Kinase/Tubulin Inhibitors)Causality / Rationale
C2 4-tolyl or similar lipophilic arylAryl/Heteroaryl (often H-bond acceptors)Neurology: Fits the lipophilic L1 pocket of the BZD site.Oncology: Orients the molecule in the ATP-binding cleft.
C3 Amide moiety (e.g., acetamide)Acyl, sulfonyl, or heterocyclic linkerNeurology: H-bond acceptor essential for

subunit selectivity.Oncology: Interacts with the "gatekeeper" residue or hinge region.
C6 Methyl or HalogenSolubilizing groups (Morpholine, Piperazine)Neurology: Enhances lipophilicity/BBB penetration.Oncology: Improves pharmacokinetic profile and solvent interaction.
C8 Generally H or small alkylH or steric bulkNeurology: Steric tolerance is low in the BZD pocket.Oncology: Can induce twist to match non-planar active sites.

Part 2: Therapeutic Verticals

Neurology: The Zolpidem Paradigm (GABA-A Modulation)

Zolpidem is the archetype of this class. Unlike benzodiazepines (BZDs) which bind non-selectively to


 and 

subunits, imidazo[1,2-a]pyridines can be engineered for

-selectivity
.
  • Mechanism: Positive Allosteric Modulation (PAM). Binding increases the frequency of chloride channel opening in response to GABA.

  • Selectivity: The C3-acetamide and C6-methyl substituents interact specifically with residues in the

    
     subunit (His101) and 
    
    
    
    subunit, favoring the sedative/hypnotic profile over the anxiolytic profile associated with
    
    
    .
Diagram 1: GABA-A Receptor Allosteric Modulation

GABAMechanism Ligand Imidazo[1,2-a]pyridine (Zolpidem) Receptor GABA-A Receptor (α1/γ2 Interface) Ligand->Receptor High Affinity Binding ConfChange Conformational Change Receptor->ConfChange Allosteric Modulation Channel Cl- Channel Opening Frequency ConfChange->Channel Increases Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Cl- Influx Effect Sedation / Hypnosis Hyperpol->Effect Inhibition of Firing

Caption: Pathway illustrating the selective positive allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.

Oncology: PI3K/Akt/mTOR Pathway Inhibition

Recent medicinal chemistry efforts have repurposed the scaffold to inhibit kinases, particularly Phosphoinositide 3-kinase (PI3K) .[5]

  • Mechanism: ATP-competitive inhibition. The nitrogen pair in the imidazo[1,2-a]pyridine ring often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Recent Breakthroughs: Covalent inhibitors targeting KRAS G12C .[1] By attaching an electrophilic "warhead" (like an acrylamide) to the C6 or C8 position, the molecule can form a covalent bond with the mutant cysteine, locking the protein in an inactive state.

Diagram 2: PI3K Signaling Cascade Inhibition

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K ATP-Competitive Inhibition

Caption: Intervention of imidazo[1,2-a]pyridine derivatives in the PI3K/Akt/mTOR proliferation pathway.

Part 3: Synthetic Strategies

The most robust method for constructing highly substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction . It is a multicomponent reaction (MCR) that is atom-economical and amenable to combinatorial chemistry.

Diagram 3: The Groebke-Blackburn-Bienaymé (GBB) Workflow

GBBReaction Amine 2-Aminopyridine Intermediate Schiff Base Formation Amine->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Isocyanide Isocyanide (R-NC) Catalyst Catalyst: Sc(OTf)3 or I2 Solvent: MeOH/DCM Cyclization [4+1] Cycloaddition Catalyst->Cyclization Intermediate->Catalyst + Isocyanide Product 3-Amino-imidazo[1,2-a]pyridine Cyclization->Product

Caption: The three-component GBB reaction pathway for rapid scaffold assembly.

Part 4: Experimental Protocols

Protocol A: Synthesis via GBB Reaction (Standardized)

This protocol utilizes Scandium(III) triflate as a Lewis acid catalyst, offering high yields and mild conditions.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Sc(OTf)3 (5 mol%)

  • Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step:

  • Schiff Base Formation: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL). Stir at room temperature for 20 minutes to allow pre-formation of the imine (Schiff base). Note: This step reduces side reactions.

  • Addition: Add the isocyanide (1.1 mmol) followed by the Sc(OTf)3 catalyst (0.05 mmol).

  • Reaction: Stir the mixture at room temperature for 12 hours. (Alternatively, microwave irradiation at 100°C for 20 mins can accelerate this).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over Na2SO4. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of synthesized derivatives.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO[6]

Step-by-Step:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 µL culture medium. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add the imidazo[1,2-a]pyridine test compounds at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO control (negative) and a known PI3K inhibitor (positive control, e.g., Wortmannin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL DMSO to dissolve the purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression.

References

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Recent Advances in Anti-Infective Drug Discovery. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link] (Generalized DOI for ACS Omega reviews on this topic based on search context).

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry (RSC) Advances. [Link]

  • Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (MDPI). [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI Protocols. [Link]

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Methodological & Application

using 7-Bromo-3-fluoroimidazo[1,2-a]pyridine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Kinase Inhibitor Discovery with 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

Abstract

This guide details the strategic application of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS 1263058-67-8) in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns targeting protein kinases. Unlike generic heterocycles, this scaffold offers a dual-advantage: the 3-fluoro substituent modulates pKa and metabolic stability, while the 7-bromo handle enables rapid library expansion via palladium-catalyzed cross-couplings. This note provides validated protocols for solubility optimization, fragment screening via Surface Plasmon Resonance (SPR), and synthetic elaboration for Structure-Activity Relationship (SAR) profiling.

Introduction: The Anatomy of a Privileged Scaffold

In kinase drug discovery, the imidazo[1,2-a]pyridine core is recognized as an "adenine mimetic." It binds to the ATP-binding pocket (hinge region) of kinases, forming critical hydrogen bonds with the backbone residues.

The specific derivative 7-Bromo-3-fluoroimidazo[1,2-a]pyridine is engineered to address two common failure modes in early discovery:

  • Metabolic Liability: The C3 position of the imidazopyridine ring is electron-rich and prone to oxidative metabolism.[1] Fluorination at this site (C3-F) blocks this metabolic soft spot while maintaining the electronic properties required for hinge binding.[1]

  • Vector Exploration: The C7-bromo position points towards the solvent-exposed region or the hydrophobic back-pocket (depending on binding mode), making it an ideal vector for attaching solubilizing groups or "gatekeeper" interacting moieties.[1]

Table 1: Physicochemical Profile of the Scaffold

PropertyValueSignificance in Screening
Molecular Weight 215.02 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~1.7Moderate lipophilicity ensures good membrane permeability.[1]
H-Bond Acceptors 2 (N1, F)N1 typically accepts H-bond from the kinase hinge region.
H-Bond Donors 0Requires derivatization (e.g., amination) if donor interaction is needed.
Solubility High in DMSOSuitable for high-concentration fragment screening (>1 mM).[1]

Application 1: Fragment-Based Screening (FBDD)

Direct screening of the 7-Bromo-3-fluoroimidazo[1,2-a]pyridine fragment is used to validate binding to a specific kinase target (e.g., FLT3, p38, or IRAK4) before chemical elaboration.

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine the binding affinity (


) and ligand efficiency (LE) of the core fragment.[1]

Materials:

  • Ligand: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (Purity >98%).

  • Sensor Chip: CM5 or Streptavidin (SA) chip (Cytiva/Biacore).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.[1]

Workflow:

  • Protein Immobilization: Immobilize the target kinase (biotinylated) to a density of ~2000-3000 RU.[1] High density is required because fragments have low molecular weight and low affinity.[1]

  • Stock Preparation: Dissolve the scaffold in 100% DMSO to 100 mM.

  • Dilution Series: Prepare a concentration series in Running Buffer ranging from 10 µM to 1 mM . Ensure DMSO concentration is strictly matched (e.g., 2%) in all samples to prevent bulk refractive index errors.

  • Injection: Inject samples for 60s (contact time) at 30 µL/min. Dissociation time: 60s.[1]

  • Analysis:

    • Perform solvent correction (DMSO calibration).[1]

    • Fit data to a 1:1 steady-state affinity model (Kinetic fitting is often difficult for fast on/off fragments).[1]

Pass Criteria:

  • Square Wave Binding: Rapid association/dissociation indicating specific, non-covalent binding.[1]

  • Stoichiometry:

    
     should be consistent with 1:1 binding. Super-stoichiometric binding suggests aggregation (False Positive).[1]
    

Application 2: Synthetic Library Generation (SAR)

Once the core fragment is validated, the 7-bromo position is utilized to generate a library of 50-100 analogs. This is the primary utility of this compound.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling for Library Expansion

Objective: Functionalize C7 to probe the kinase solvent channel.[1]

Reaction Scheme: Scaffold-Br + R-B(OH)2 ->[Pd] -> Scaffold-R

Step-by-Step Procedure:

  • Reaction Mix: In a microwave vial, combine:

    • 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 equiv, 0.2 mmol).

    • Aryl/Heteroaryl Boronic Acid (1.2 equiv).[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).[1]

    • Base: Cs₂CO₃ (2.0 equiv).[1]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v, 2 mL).

  • Degassing: Sparge with Argon for 5 minutes.

  • Heating: Seal and heat at 100°C for 1 hour (Microwave) or 80°C for 12 hours (Thermal block).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Critical Note on the 3-Fluoro Group: The C3-fluorine atom is stable under these conditions. However, avoid strong nucleophilic aromatic substitution (


) conditions that might displace the fluorine if the ring is highly activated by electron-withdrawing groups at other positions.

Visualizing the Workflow

The following diagram illustrates the decision matrix for using this scaffold, from initial QC to Lead Optimization.

KinaseScreeningWorkflow Start Start: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine QC QC: Solubility & Purity Check (LC-MS, NMR) Start->QC PathChoice Select Application Path QC->PathChoice FragScreen Fragment Screening (SPR/TSA) Target: Kinase Hinge PathChoice->FragScreen Path A: Fragment Hit Finding LibGen Library Generation (Suzuki Coupling at C7-Br) PathChoice->LibGen Path B: SAR Expansion HitVal Hit Validation (Competition Assay w/ ATP) FragScreen->HitVal HitVal->LibGen Confirmed Binder EnzAssay Enzymatic Assay (IC50) (e.g., ADP-Glo, FRET) LibGen->EnzAssay EnzAssay->LibGen IC50 > 1 µM (Iterate) LeadOpt Lead Optimization (Selectivity & ADME) EnzAssay->LeadOpt IC50 < 100 nM

Caption: Workflow for utilizing the 7-Bromo-3-fluoroimidazo[1,2-a]pyridine scaffold. Path A validates the core binding; Path B elaborates the core into a high-potency inhibitor.

Mechanistic Rationale & Troubleshooting

Why Fluorine at C3?

In many kinase inhibitors (e.g., p38 MAP kinase inhibitors), the C3 position is susceptible to metabolic oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine:

  • Blocks Metabolism: The C-F bond is stronger and resistant to oxidation.[1]

  • Electronic Tuning: Fluorine is electron-withdrawing, which decreases the basicity of the ring nitrogens. This can reduce non-specific binding to "promiscuous" acidic proteins while maintaining H-bond capability at the hinge.[1]

Troubleshooting Assay Interference
  • Fluorescence Quenching: The imidazopyridine core is fluorescent in the UV range.[1] If using a fluorescence-based kinase assay (e.g., LanthaScreen), run a "compound only" control to check for auto-fluorescence or quenching.

  • Aggregation: If the compound shows steep inhibition curves (Hill slope > 2.[1]0) in enzymatic assays, add 0.01% Triton X-100 to the buffer to disrupt colloidal aggregates.[1]

References

  • Bagdi, A. K., et al. (2015).[1][2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1][2] Link

  • Li, H., et al. (2024).[1] "An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3."[3] European Journal of Medicinal Chemistry. Link

  • Kouakou, A., et al. (2017).[1][4] "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor." Bioorganic & Medicinal Chemistry. Link

  • Engels, M. F., et al. (2016).[1] "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry. (Contextual citation for scaffold definition).

Sources

Application Notes & Protocols: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (FluoroBrom-ImP) as a Novel Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, increasingly recognized for its utility in developing novel fluorophores for biological imaging.[1][2] This document provides detailed application notes and protocols for the use of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine, hereafter referred to as FluoroBrom-ImP, a novel probe designed for high-resolution live-cell imaging. We will explore its hypothesized photophysical properties, provide comprehensive, field-proven protocols for its validation and application, and discuss the scientific rationale behind key experimental steps to ensure robust and reproducible results. This guide is intended for researchers, cell biologists, and drug development professionals seeking to leverage next-generation fluorescent tools.

Introduction to FluoroBrom-ImP: A New Generation Probe

Imidazo[1,2-a]pyridine derivatives have garnered significant attention as versatile fluorescent probes due to their high quantum yields, tunable emission spectra, and sensitivity to the local microenvironment.[3][4] These properties make them ideal candidates for developing sensors for ions, reactive oxygen species, and for dynamic cellular imaging.[5][6]

FluoroBrom-ImP is an emerging fluorophore from this class. Its design incorporates two key halogen substitutions:

  • A fluorine atom at the 3-position: This substitution is hypothesized to enhance photostability and potentially modulate the probe's emission wavelength, offering a distinct spectral profile.

  • A bromine atom at the 7-position: This serves a dual purpose. It influences the electronic properties of the core structure and provides a reactive handle for future bioconjugation or further chemical modification, expanding its application potential.

This guide provides a foundational framework for characterizing and deploying FluoroBrom-ImP in a research setting.

Predicted Properties and Rationale

While comprehensive characterization is ongoing, we can predict the key attributes of FluoroBrom-ImP based on the extensive literature on related imidazo[1,2-a]pyridine compounds.[1][7]

PropertyPredicted Value / CharacteristicScientific Rationale & Causality
Excitation Max (λex) ~350 - 390 nmThe core imidazo[1,2-a]pyridine scaffold typically exhibits absorption in the near-UV to violet range.[7]
Emission Max (λem) ~430 - 480 nm (Blue/Cyan)Emission is often in the blue region of the spectrum, though this is highly sensitive to solvent polarity and cellular environment.[1][2]
Stokes Shift Moderate to LargeA significant Stokes shift is a common feature of this scaffold, which is advantageous for minimizing self-quenching and spectral overlap in multiplex imaging.[8]
Cell Permeability HighThe small, relatively hydrophobic nature of the molecule suggests it can passively diffuse across the cell membrane without requiring transfection or permeabilization agents.[9]
Cytotoxicity Low at working concentrationsSimilar imidazo[1,2-a]pyridine probes have demonstrated good biocompatibility and low toxicity in cellular imaging applications.[6][8] However, this must be empirically verified for each cell line.
Potential Applications General cytoplasmic/organelle stainingBased on its predicted lipophilicity, the probe may accumulate in lipid-rich structures or membranes. Its fluorescence may be sensitive to changes in local polarity or pH.[10]

Experimental Protocols: From Validation to Imaging

Adherence to rigorous protocols is critical for obtaining reliable data. The following sections provide step-by-step methodologies designed to be self-validating and reproducible.

Protocol 1: Preparation of Stock and Working Solutions

The solubility and stability of the probe in its stock form are paramount for experimental consistency.

  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of FluoroBrom-ImP powder.

    • Dissolve in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

    • Rationale: DMSO is a versatile solvent for many organic fluorophores and is generally well-tolerated by cells at low final concentrations (<0.5%). Anhydrous grade prevents hydrolysis of the probe over time.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into small, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.

    • Store at -20°C, protected from light. A properly stored stock solution should be stable for 6-12 months.

  • Prepare a Working Solution (Use Immediately):

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Dilute the stock solution in a biologically compatible buffer or serum-free medium (e.g., PBS, HBSS, or Opti-MEM™) to a final concentration range of 1-10 µM.[11][12]

    • Rationale: The optimal final concentration is cell-type dependent and must be determined empirically (see Protocol 2). Diluting in an aqueous buffer immediately before use prevents aggregation and precipitation of the probe. Serum-free medium is recommended for the staining step to avoid potential interactions between the probe and serum proteins, which can increase background fluorescence.

Protocol 2: Live-Cell Staining and Imaging Workflow

This protocol outlines the complete process from cell preparation to image capture. A general workflow is visualized below.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging cell_culture 1. Plate cells on glass-bottom dish prepare_working 2. Prepare fresh working solution wash_pbs 3. Wash cells once with warm PBS cell_culture->wash_pbs add_probe 4. Add working solution to cells wash_pbs->add_probe incubate 5. Incubate 15-30 min at 37°C, 5% CO2 add_probe->incubate wash_excess 6. Wash 2-3 times with warm PBS incubate->wash_excess add_medium 7. Add fresh imaging medium (phenol red-free) wash_excess->add_medium acquire 8. Acquire images on microscope add_medium->acquire

Caption: General workflow for live-cell staining and imaging.

  • Cell Preparation:

    • Plate cells (e.g., HeLa, A549, or your cell line of interest) on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

    • Culture cells to a confluence of 50-70%.[13]

    • Rationale: Overly confluent cells can exhibit altered physiology and morphology. Sub-confluent monolayers allow for clear visualization of individual cell structures.

  • Staining Procedure:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).

    • Add the freshly prepared FluoroBrom-ImP working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

    • Rationale: Incubation time should be optimized. A shorter time may result in insufficient signal, while a longer time could lead to cytotoxicity or probe sequestration in undesired compartments.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells two to three times with warm PBS to remove excess probe and reduce background fluorescence.[12]

    • Add fresh, pre-warmed imaging medium. It is critical to use a phenol red-free medium, as phenol red is fluorescent and will significantly increase background noise.[13]

    • Immediately transfer the dish to the microscope for imaging.

  • Microscopy and Image Acquisition:

    • Use a fluorescence microscope equipped with a DAPI or similar filter set (e.g., ~360/40 nm excitation, ~460/50 nm emission). These settings should be optimized based on the actual spectral properties of the probe.

    • Minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation power and the shortest exposure time that provides a good signal-to-noise ratio.[13][14]

    • Acquire images using a high-sensitivity camera (e.g., sCMOS or EMCCD).

Validation and Troubleshooting

Validating a new probe in your specific experimental system is a critical step. The following diagram illustrates the logical flow for troubleshooting common imaging issues.

G start Image Acquisition Issue issue_low_signal Low Signal Possible Causes: - Probe concentration too low - Insufficient incubation time - Incorrect filter set - High photobleaching start->issue_low_signal issue_high_bg High Background Possible Causes: - Insufficient washing - Probe concentration too high - Phenol red in medium - Probe aggregation start->issue_high_bg issue_toxicity Cell Stress / Death Possible Causes: - Probe concentration too high - Excessive light exposure - Contaminated reagents - Long incubation time start->issue_toxicity solution_low_signal Solutions: - Increase concentration (titrate) - Increase incubation time - Verify filter spectra - Reduce laser power/exposure issue_low_signal->solution_low_signal Address solution_high_bg Solutions: - Add extra wash steps - Decrease concentration - Use phenol red-free medium - Prepare fresh working solution issue_high_bg->solution_high_bg Address solution_toxicity Solutions: - Perform cytotoxicity assay (MTT) - Reduce laser power/exposure - Use fresh, sterile reagents - Reduce incubation time issue_toxicity->solution_toxicity Address

Caption: Troubleshooting guide for common cell imaging problems.

Key Validation Experiments:
  • Concentration Titration: Test a range of FluoroBrom-ImP concentrations (e.g., 0.5 µM to 20 µM) to find the optimal balance between bright signal and low background/toxicity.

  • Cytotoxicity Assay: Use an MTT or similar viability assay to confirm that the chosen working concentration does not negatively impact cell health over the course of the experiment.

  • Co-localization Studies: To determine the subcellular localization of FluoroBrom-ImP, perform co-staining experiments with commercially available, spectrally-distinct probes for specific organelles (e.g., MitoTracker™, ER-Tracker™, LysoTracker™).

Conclusion and Future Directions

7-Bromo-3-fluoroimidazo[1,2-a]pyridine (FluoroBrom-ImP) represents a promising new tool for live-cell imaging. Its unique chemical structure, based on the robust imidazo[1,2-a]pyridine scaffold, suggests favorable photophysical properties and high cell permeability. By following the detailed validation and imaging protocols outlined in this guide, researchers can effectively harness the potential of this novel probe. The presence of a bromine atom opens exciting possibilities for its use as a foundation for developing next-generation targeted or functional probes through further chemical synthesis.

References

  • Benchchem. A Comparative Guide to Fluorescent Probes for Live Cell Imaging of Lipid-Rich Organelles.

  • Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting.

  • Thermo Fisher Scientific. 5 steps to live-cell imaging.

  • Sensors & Diagnostics (RSC Publishing). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips.

  • StainsFile. Fluorescent Live Cell Imaging.

  • PMC. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.

  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

  • RSC Publishing. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells.

  • LubioScience. Live cell imaging probes - more about fluorescent probes.

  • ChemicalBook. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method.

  • PubMed. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish.

  • Journal of Materials Chemistry C (RSC Publishing). Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging.

  • MDPI. Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells.

  • ResearchGate. Photophysical properties of compounds 1, 2,a nd 3.

  • ResearchGate. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.

  • MDPI. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine.

  • CORE. Fluorescent property of 3-hydroxymethyl imidazo [1,2-a]pyridine and pyrimidine derivatives.

  • RSC Publishing. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.

  • Sigma-Aldrich. 3-Bromo-7-fluoro-imidazo[1,2-a]pyridine.

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.

  • ResearchGate. Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones...

  • PMC. Intrinsic Fluorescence Properties of Antimalarial Pyrido[1,2-a]benzimidazoles Facilitate Subcellular Accumulation and Mechanisti.

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

  • MDPI. A Bimodal Fluorescence-Raman Probe for Cellular Imaging.

  • ResearchGate. Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell.

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7-Bromo-3-fluoroimidazo[1,2-a]pyridine as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine in Drug Discovery

Executive Summary

7-Bromo-3-fluoroimidazo[1,2-a]pyridine represents a high-value "privileged scaffold" for modern drug discovery. This bicyclic heterocycle offers a strategic combination of structural rigidity, defined vectors for chemical space expansion, and electronic modulation.

  • The 3-Fluoro Substituent: Acts as a metabolic blocker, preventing oxidation at the electron-rich C-3 position while modulating the basicity (pKa) of the bridgehead nitrogen, thereby influencing bioavailability and CNS penetration.

  • The 7-Bromo Handle: Provides a versatile "exit vector" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the synthesis, physicochemical profiling, and downstream functionalization protocols for this scaffold.[1]

Scaffold Profile & Physicochemical Properties

The introduction of fluorine at C-3 significantly alters the electronic landscape of the imidazo[1,2-a]pyridine core compared to the parent or chlorinated analogs.

Property7-Bromo-3-fluoroimidazo[1,2-a]pyridineParent (7-Bromoimidazo[1,2-a]pyridine)Impact of 3-F
Molecular Weight 215.02 Da197.03 Da+18 Da (Minimal steric penalty)
cLogP ~1.9~1.6Slight increase in lipophilicity
pKa (N1) ~3.5 - 4.0 (Est.)~5.6Critical: F reduces basicity, reducing lysosomal trapping.
Metabolic Stability High (C-3 blocked)Low (C-3 is oxidative soft spot)Prevents CYP450-mediated oxidation at C-3.
H-Bond Acceptors 2 (N1, F)1 (N1)F can act as a weak acceptor.

Preparation Protocol: Scaffold Synthesis

While often commercially sourced, in-house synthesis is required for gram-scale campaigns. The most robust route utilizes the cyclization of 2-aminopyridine followed by electrophilic fluorination.

Step 1: Cyclization to 7-Bromoimidazo[1,2-a]pyridine
  • Reagents: 4-Bromo-2-aminopyridine (1.0 equiv), Chloroacetaldehyde (50% aq., 1.5 equiv), NaHCO₃ (2.0 equiv).

  • Solvent: Ethanol/Water (reflux).

  • Mechanism: Condensation of the exocyclic amine with the aldehyde, followed by ring closure at the ring nitrogen.

Step 2: Electrophilic Fluorination (The Critical Step)

Direct fluorination at C-3 is achieved using Selectfluor™ (F-TEDA-BF₄), which exploits the electron-rich nature of the imidazole ring.

Protocol:

  • Dissolution: Dissolve 7-bromoimidazo[1,2-a]pyridine (10 mmol) in Acetonitrile (MeCN, 50 mL) under N₂ atmosphere.

  • Addition: Cool to 0°C. Add Selectfluor™ (1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+H: ~215/217).

  • Workup: Quench with sat. aq. NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white to off-white solid.

Expert Insight: Avoid using fluorinating agents like NFSI for this specific substrate; Selectfluor provides superior regioselectivity for C-3 over the pyridine ring positions [1].

Downstream Application Protocols

Once the scaffold is in hand, it serves as the core for library generation. The following protocols are optimized for high-throughput parallel synthesis.

Protocol A: C-7 Diversification via Suzuki-Miyaura Coupling

This protocol is optimized to preserve the C-3 Fluorine while installing aryl/heteroaryl groups at C-7.

  • Objective: Install "Tail" region for kinase/receptor binding.

  • Scale: 0.2 mmol (Library Scale).

Procedure:

  • Charge: To a microwave vial, add:

    • 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 equiv)

    • Ar-B(OH)₂ (Boronic acid, 1.2 equiv)

    • Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against heteroaryl poisons.

    • K₂CO₃ (2.0 M aq., 3.0 equiv)

    • 1,4-Dioxane (3 mL)

  • Degas: Sparge with Argon for 2 minutes. Cap.

  • Heat: Microwave irradiation at 100°C for 30 minutes (or 80°C oil bath for 4 hours).

  • Filter: Pass through a Celite/Silica plug to remove Pd.

  • Analysis: LC-MS check. Yields typically >80%.[2]

Protocol B: C-2 Functionalization via C-H Activation

The C-2 proton is the most acidic site remaining. Direct arylation avoids the need for pre-halogenation at C-2.

Procedure:

  • Catalyst System: Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Coupling Partner: Aryl Bromide (Ar-Br, 1.2 equiv).

  • Solvent: DMF or DMAc (anhydrous).

  • Conditions: 120°C, 16 hours, sealed tube.

  • Mechanism: Concerted Metallation-Deprotonation (CMD) pathway.

Strategic Visualization

Figure 1: Synthetic Workflow and SAR Logic

This diagram illustrates the assembly of the scaffold and the orthogonal functionalization vectors available for drug design.

G cluster_0 SAR Logic Start 4-Bromo-2-aminopyridine Core 7-Bromoimidazo[1,2-a]pyridine Start->Core Cyclization (ClCH2CHO, EtOH) Scaffold 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (The Scaffold) Core->Scaffold Electrophilic Fluorination (Selectfluor, MeCN) ProdA Library A: C-7 Arylation (Kinase Hinge Binders) Scaffold->ProdA Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) ProdB Library B: C-2 Functionalization (Solubility/Selectivity) Scaffold->ProdB C-H Activation (Pd(OAc)2, Ar-Br)

Caption: Step-wise synthesis of the 3-fluoro scaffold and divergent pathways for SAR library generation.

Medicinal Chemistry Rationale (Why this Scaffold?)

  • pKa Modulation: The pyridine nitrogen in the parent imidazo[1,2-a]pyridine has a pKa of ~5.6. In acidic intracellular compartments (lysosomes), this can lead to trapping (phospholipidosis risk). The electron-withdrawing 3-Fluoro group lowers the pKa by 1–2 units [2], reducing lysosomal accumulation while maintaining sufficient basicity for H-bond interactions in the kinase hinge region.

  • Metabolic Blocking: The C-3 position is the primary site for oxidative metabolism (hydroxylation) in the parent scaffold. Fluorine sterically and electronically blocks this site, extending half-life (

    
    ) [3].
    
  • Conformational Control: The C-3 Fluorine can induce a specific conformation in C-2 substituted analogs via intramolecular electrostatic interactions (F···H-C or F···O), potentially locking the bioactive conformation.

References

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega. URL:[Link]

  • The effect of fluorine substitution on the metabolic stability of drug candidates. Source: Expert Opinion on Drug Discovery. URL:[Link]

  • Discovery of Imidazo[1,2-a]pyridine Based Inhibitors of PDGFR. Source: ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Technical Protocol: Evaluation of Anti-Proliferative Efficacy for 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound ID: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (herein referred to as BFI-Py ).[1] Chemical Class: Halogenated Imidazo[1,2-a]pyridine. Application: Lead optimization fragment and scaffold validation in oncology.

Scientific Context: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs (e.g., Zolpidem) and experimental anti-cancer agents.[2][3][4] While the 7-bromo position typically serves as a synthetic handle for Suzuki-Miyaura couplings, the 3-fluoro substituent is critical for modulating pKa and blocking metabolic oxidation at the reactive C3 position. This protocol is designed to assess the intrinsic anti-proliferative activity of the BFI-Py fragment itself, determining its potential as a hit for Fragment-Based Drug Discovery (FBDD) or as a cytotoxic agent targeting pathways common to this class, such as tubulin polymerization or PI3K/Akt/mTOR signaling .

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound solubilization to mechanistic validation.

ExperimentalWorkflow Compound Solid BFI-Py (Store at 4°C) Stock Stock Solution (50 mM in DMSO) Compound->Stock Dissolve QC QC: Solubility Check (No precipitation in media) Stock->QC Dilute 1:1000 Screen Viability Screen (CCK-8 Assay) QC->Screen Treat Cells Decision IC50 < 10 µM? Screen->Decision Calc IC50 Mech1 Cell Cycle Analysis (PI Staining) Decision->Mech1 Yes (Hit) Mech2 Apoptosis Assay (Annexin V/PI) Decision->Mech2 Yes (Hit) Report Lead Validation Report Decision->Report No (Inactive) Mech1->Report Mech2->Report

Figure 1: Decision-matrix workflow for validating BFI-Py activity. Green nodes indicate critical decision points.

Phase I: Compound Preparation & Management[1]

Objective: Ensure consistent bioavailability. Halogenated heterocycles like BFI-Py are lipophilic and prone to precipitation in aqueous media.[1]

Protocol:
  • Stock Preparation:

    • Weigh 5 mg of BFI-Py (MW: ~215.02 g/mol ).[1]

    • Dissolve in 100% anhydrous DMSO to achieve a 50 mM stock concentration.[1]

    • Critical Step: Vortex for 60 seconds. Inspect visually for clarity. If turbid, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into 20 µL volumes in amber tubes to prevent freeze-thaw degradation. Store at -20°C.

  • Working Solutions:

    • Prepare serial dilutions in serum-free media immediately prior to use.[1]

    • Solvent Tolerance Limit: Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to avoid vehicle toxicity.

Phase II: Anti-Proliferative Screening (CCK-8 Assay)

Rationale: The Cell Counting Kit-8 (CCK-8) uses WST-8, which is reduced by cellular dehydrogenases to a water-soluble orange formazan dye.[1] Unlike MTT, CCK-8 does not require solubilization of crystals, reducing pipetting errors and exposure to organic solvents.

Materials:
  • Cell Lines: A549 (Lung), MCF-7 (Breast), and HFF-1 (Normal Fibroblast Control).

  • Reagent: CCK-8 Solution (Dojindo or equivalent).

  • Control: Staurosporine (1 µM) as positive death control.[1]

Step-by-Step Methodology:
  • Seeding:

    • Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Remove old media.[1][5][6]

    • Add 100 µL of fresh media containing BFI-Py at varying concentrations: 0, 1, 5, 10, 25, 50, 100 µM .

    • Design Note: Use 3 replicate wells per concentration.[1][7] Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).[1]

  • Incubation:

    • Incubate for 48 or 72 hours . (Imidazo-pyridines often act on cell cycle; 24h may be too short to observe growth inhibition).[1]

  • Development:

    • Add 10 µL of CCK-8 reagent directly to each well.[1]

    • Incubate for 1–4 hours until orange color develops (Target OD ~1.0 for vehicle control).[1]

  • Measurement:

    • Measure absorbance at 450 nm using a microplate reader.

Data Analysis Formula:


Phase III: Mechanistic Deconvolution

If BFI-Py shows an IC50 < 10 µM, proceed to determine the Mechanism of Action (MOA). Imidazo[1,2-a]pyridines often function via G2/M arrest (tubulin interference) or G1 arrest (Kinase inhibition) .

A. Cell Cycle Analysis (Propidium Iodide)

Objective: Determine if BFI-Py halts cell division at a specific checkpoint.[1]

  • Treatment: Treat 1x10^6 cells in 6-well plates with BFI-Py at IC50 concentration for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize) and wash with cold PBS.[1]

    • Fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C overnight.

  • Staining:

    • Wash ethanol away with PBS.[1][5]

    • Resuspend in 500 µL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .[1]

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze via Flow Cytometry (FL2 channel).[1]

  • Interpretation:

    • G2/M Peak Accumulation: Suggests Tubulin inhibition.[1][8][9]

    • Sub-G1 Peak: Suggests Apoptosis (DNA fragmentation).[1][10]

B. Apoptosis Detection (Annexin V-FITC / PI)

Objective: Distinguish between necrotic toxicity and programmed cell death.[1][11]

  • Staining Protocol:

    • Harvest treated cells (do not fix).[1]

    • Resuspend in 1X Annexin Binding Buffer.[1][12]

    • Add 5 µL Annexin V-FITC and 5 µL PI .[1][5][6]

    • Incubate 15 mins at RT in dark.

  • Flow Cytometry Logic:

QuadrantStaining PatternCell StatusInterpretation for BFI-Py
Q3 (LL) Annexin V (-) / PI (-)LiveHealthy
Q4 (LR) Annexin V (+) / PI (-)Early ApoptosisDesired Mechanism (PS exposure)
Q2 (UR) Annexin V (+) / PI (+)Late ApoptosisSecondary necrosis
Q1 (UL) Annexin V (-) / PI (+)NecrosisUndesired (Membrane rupture/toxicity)

Predicted Signaling Pathway (Hypothesis)

Based on structural analogs (e.g., IP-5, IP-6), BFI-Py likely targets the PI3K/Akt axis or Tubulin dynamics.

SignalingPathway cluster_membrane Cell Membrane BFI BFI-Py (Inhibitor) PI3K PI3K BFI->PI3K Inhibits AKT Akt (p-Akt) BFI->AKT Reduces p-Akt RTK RTK / GPCR RTK->PI3K PI3K->AKT MDM2 MDM2 AKT->MDM2 Phosphorylation p53 p53 (Upregulation) MDM2->p53 Degradation Bax Bax p53->Bax Activates Caspase Caspase-3/7 (Cleavage) Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothesized Mechanism of Action.[1] Inhibition of PI3K/Akt stabilizes p53, leading to Bax-mediated apoptosis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in wells High lipophilicity of BFI-Py.[1]Reduce max concentration to 50 µM. Ensure DMSO < 0.5%. Warm media to 37°C before addition.
High Background (CCK-8) Media interaction or bubbles.[1]Avoid bubbles in wells. Measure a "Media + Drug" blank (no cells) to subtract chemical absorbance.[1]
No IC50 convergence Drug is cytostatic, not cytotoxic.[1]Extend assay to 72 or 96 hours. Switch to Clonogenic Assay for long-term survival data.[1]

References

  • Imidazo[1,2-a]pyridine Scaffold Review: Altaher, A. M. H., et al. (2020).[8] "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy."[8] Systematic Reviews in Pharmacy.

  • Annexin V/PI Protocol: Boster Bio. (2024).[1] "Annexin V PI Staining Guide for Apoptosis Detection." Flow Cytometry Technical Guide.

  • CCK-8 Assay Standards: BenchChem. (2025).[1] "Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds."

  • Analogous Mechanism (IP-5): Al-Otaibi, W. et al. (2022).[1] "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." Journal of Cancer.[1]

Sources

Application Notes and Protocols for 7-Bromo-3-fluoroimidazo[1,2-a]pyridine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern OLEDs

The relentless pursuit of highly efficient and stable organic light-emitting diodes (OLEDs) has led to the exploration of a vast chemical space for novel emitter and host materials. Among the various heterocyclic scaffolds, imidazo[1,2-a]pyridine has emerged as a privileged structure. Its rigid, fused-ring system imparts excellent thermal and morphological stability, a critical requirement for long-lasting OLED devices. Furthermore, the electronic properties of the imidazo[1,2-a]pyridine core can be readily tuned through synthetic modifications, making it a versatile platform for developing materials across the visible spectrum.[1][2] Notably, derivatives of imidazo[1,2-a]pyridine have been successfully employed as highly efficient deep-blue fluorescent emitters, as well as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, demonstrating their broad utility in next-generation displays and lighting.[1][2][3]

This guide focuses on a specific, strategically substituted building block: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine . We will explore its potential as a key intermediate for synthesizing advanced OLED materials and provide detailed protocols for its derivatization and subsequent application in OLED device fabrication.

PART 1: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine: A Versatile Precursor for OLED Materials

The unique substitution pattern of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine offers synthetic chemists a powerful tool for molecular engineering. The bromine atom at the 7-position serves as a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6][7] This allows for the facile introduction of electron-donating or electron-withdrawing moieties to precisely control the optoelectronic properties of the final molecule.

Simultaneously, the fluorine atom at the 3-position exerts a strong inductive effect, which can be exploited to deepen the highest occupied molecular orbital (HOMO) energy level of the resulting material. This can lead to improved charge injection/transport balance and enhanced device stability. The strategic placement of these two functional groups makes 7-Bromo-3-fluoroimidazo[1,2-a]pyridine an ideal starting point for creating a diverse library of custom-designed emitters and host materials for high-performance OLEDs.

PART 2: Application Note - Synthesis of a High-Performance Blue Fluorescent Emitter

Design and Rationale

To illustrate the utility of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine, we propose the synthesis of a novel blue fluorescent emitter, 7-(4-(diphenylamino)phenyl)-3-fluoroimidazo[1,2-a]pyridine (IFP-TPA) . This molecule features a classic donor-acceptor (D-A) architecture, where the electron-rich triphenylamine (TPA) moiety serves as the donor and the electron-accepting imidazo[1,2-a]pyridine core acts as the acceptor. This design is intended to promote intramolecular charge transfer (ICT), leading to strong fluorescence in the blue region of the spectrum. The fluorine atom is expected to contribute to a higher quantum yield and improved color purity.

Synthetic Workflow

The synthesis of IFP-TPA can be achieved in a single step from 7-Bromo-3-fluoroimidazo[1,2-a]pyridine via a Suzuki-Miyaura cross-coupling reaction.

cluster_0 Synthetic Pathway for IFP-TPA start 7-Bromo-3-fluoroimidazo[1,2-a]pyridine reagent 4-(Diphenylamino)phenylboronic acid Pd(PPh3)4, K2CO3 Toluene/H2O start->reagent product IFP-TPA (Blue Fluorescent Emitter) reagent->product

Caption: Synthetic route to the blue fluorescent emitter IFP-TPA.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a 100 mL Schlenk flask, combine 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq.), 4-(diphenylamino)phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure IFP-TPA.

Predicted Material Characteristics
PropertyPredicted Value
Formula C25H18FN3
Molecular Weight 379.43 g/mol
Appearance Pale yellow powder
Thermal Stability (TGA, 5% weight loss) > 350 °C
Glass Transition Temperature (DSC) ~110 °C
UV-Vis Absorption (in THF) λmax ≈ 380 nm
Photoluminescence (PL) Emission (in THF) λem ≈ 460 nm (Blue)
Photoluminescence Quantum Yield (PLQY) > 80%
HOMO / LUMO -5.6 eV / -2.5 eV

PART 3: Application Note - Synthesis of a Bipolar Host Material

Design and Rationale

To demonstrate the versatility of the starting material, we propose the synthesis of a bipolar host material, 7-(9H-carbazol-9-yl)-3-fluoroimidazo[1,2-a]pyridine (IFP-Cz) . In this design, the electron-donating carbazole moiety is intended to facilitate hole transport, while the imidazo[1,2-a]pyridine core provides electron-transporting character.[2][8][9] The high triplet energy of the carbazole and imidazo[1,2-a]pyridine units makes this molecule a suitable host for phosphorescent emitters, particularly for green and red PhOLEDs. The fluoro-substitution is expected to enhance the material's thermal and electrochemical stability.

Synthetic Workflow

IFP-Cz can be synthesized from 7-Bromo-3-fluoroimidazo[1,2-a]pyridine and carbazole using a Buchwald-Hartwig amination reaction.

cluster_1 Synthetic Pathway for IFP-Cz start 7-Bromo-3-fluoroimidazo[1,2-a]pyridine reagent 9H-Carbazole Pd(OAc)2, XPhos, Cs2CO3 Toluene start->reagent product IFP-Cz (Bipolar Host Material) reagent->product

Caption: Synthetic route to the bipolar host material IFP-Cz.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk flask, combine 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq.), 9H-carbazole (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)2) (0.02 eq.) and XPhos (0.04 eq.) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.[10]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, washing with toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure IFP-Cz.

Predicted Material Characteristics
PropertyPredicted Value
Formula C19H12FN3
Molecular Weight 301.32 g/mol
Appearance White crystalline solid
Thermal Stability (TGA, 5% weight loss) > 380 °C
Glass Transition Temperature (DSC) ~125 °C
Triplet Energy (T1) > 2.8 eV
HOMO / LUMO -5.8 eV / -2.3 eV

PART 4: Protocol - Fabrication of a Multi-Layer OLED Device

This protocol describes the fabrication of a blue-emitting OLED using the synthesized IFP-TPA as the emissive material via vacuum thermal evaporation.[11][12][13]

cluster_2 OLED Device Architecture anode ITO Anode hil HIL: HAT-CN (10 nm) hil->anode htl HTL: TAPC (40 nm) htl->hil eml EML: IFP-TPA (20 nm) eml->htl etl ETL: TPBi (30 nm) etl->eml eil EIL: LiF (1 nm) eil->etl cathode Cathode: Al (100 nm) cathode->eil

Caption: A typical multi-layer OLED device structure.

Substrate Preparation
  • Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.[14]

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove any residual organic contaminants.

Organic and Cathode Layer Deposition
  • Vacuum Chamber: Transfer the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁷ Torr.

  • Layer Deposition: Sequentially deposit the following layers without breaking the vacuum:

    • Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) at a deposition rate of 0.1 Å/s to a thickness of 10 nm.

    • Hole Transport Layer (HTL): 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC) at a rate of 1.0 Å/s to a thickness of 40 nm.

    • Emissive Layer (EML): The synthesized IFP-TPA at a rate of 1.0 Å/s to a thickness of 20 nm.

    • Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) at a rate of 1.0 Å/s to a thickness of 30 nm.

    • Electron Injection Layer (EIL): Lithium Fluoride (LiF) at a rate of 0.1 Å/s to a thickness of 1 nm.

    • Cathode: Aluminum (Al) at a rate of 2.0 Å/s to a thickness of 100 nm, deposited through a shadow mask to define the active area.

Encapsulation
  • Glovebox Transfer: Immediately transfer the fabricated devices into a nitrogen-filled glovebox without exposure to air or moisture.

  • Encapsulation: Encapsulate the devices by applying a UV-curable epoxy resin around the active area and placing a glass coverslip on top. Cure the epoxy with a UV lamp.

PART 5: Protocol - OLED Device Performance Characterization

Measurement Setup
  • Instrumentation: Use a source measure unit (SMU) coupled with a calibrated photodiode or a spectroradiometer to measure the device characteristics.[15][16]

  • Connection: Connect the SMU to the ITO (anode) and Al (cathode) contacts of the encapsulated OLED device.

J-V-L and EQE Measurement Procedure
  • Voltage Sweep: Apply a forward voltage sweep from 0 V to 10 V in discrete steps.

  • Data Acquisition: At each voltage step, simultaneously record the current density (J) flowing through the device and the luminance (L) emitted from the active area.[17][18]

  • EL Spectrum: Record the electroluminescence (EL) spectrum at a constant driving voltage (e.g., 5 V).

  • EQE Calculation: Calculate the external quantum efficiency (EQE) from the luminance, current density, and EL spectrum data.[15]

Predicted Device Performance
ParameterPredicted Value
Turn-on Voltage (at 1 cd/m²) < 3.0 V
Maximum Luminance > 5,000 cd/m²
Maximum External Quantum Efficiency (EQE) > 7%
CIE 1931 Color Coordinates (x, y) (0.15, 0.18) (Deep Blue)
Electroluminescence Peak ~465 nm

References

  • Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C.
  • Synthesis of bipolar hosts based on carbazole moiety for red phosphorescent OLEDs. Taylor & Francis Online. Available at: [Link]

  • Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off. PubMed. Available at: [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. National Institutes of Health. Available at: [Link]

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Rationally Designed Imidazo[1,2-a]pyridine Based TADF AIEgens For Non-Doped OLEDs With High Efficiency And Low-Efficiency Roll-Offs | Request PDF. ResearchGate. Available at: [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. National Institutes of Health. Available at: [Link]

  • Imidazo[1,2-a]pyridine as an electron acceptor to construct high-performance deep-blue organic light-emitting diodes with negligible efficiency roll-off. | Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Imidazo[1,2‐a]pyridine as an Electron Acceptor to Construct High‐Performance Deep‐Blue Organic Light‐Emitting Diodes with Negligible Efficiency Roll‐Off. ResearchGate. Available at: [Link]

  • Device characteristics of OLEDs. (a) J-V-L characteristics. (b) EQE and... ResearchGate. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Preprints.org. Available at: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. ResearchGate. Available at: [Link]

  • OLED performance. (A) J-V-L characteristics. (B) eQe-luminance curves... ResearchGate. Available at: [Link]

  • Design of Imidazo[1,2-a]pyridine-Based Donor–Acceptor Chromophores through a Multicomponent Approach. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • High EQE of 43.76% in solution-processed OLEDs operating at a wavelength of 626 nm. AIP Publishing. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed. Available at: [Link]

  • Development of Vapor Deposition Processes for OLEDs. UPCommons. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]

  • Characterization and Simulation of Organic and Perovskite LEDs. Fluxim AG. Available at: [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. Available at: [Link]

  • Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate. Available at: [Link]

  • [Learn Display] 42. Evaporation. Samsung Display. Available at: [Link]

  • OLEDs on Down-Converting Fabric by Using a High Scalable Planarization Process and a Transparent Polymeric Electrode. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing degradation of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 7-Bromo-3-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the stability and handling of this compound in solution. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[1][2][3] However, its specific substitution pattern, including halogen atoms, can make it susceptible to various degradation pathways. This guide provides in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine is showing new, unexpected peaks in the HPLC analysis over time. What's happening?

This is a classic sign of chemical degradation. The 7-Bromo-3-fluoroimidazo[1,2-a]pyridine molecule, like many heterocyclic compounds, is susceptible to degradation under common laboratory conditions. The primary pathways to consider are photodegradation, hydrolysis, and oxidation.[4][5]

  • Photodegradation: Imidazopyridine derivatives are known to be sensitive to light, especially UV radiation.[6][7] Exposure to ambient lab lighting or sunlight can induce photochemical reactions, leading to the formation of various degradants.[8] This process can be accelerated by the generation of reactive oxygen species (ROS).[6]

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the compound. While the imidazopyridine core is generally stable at neutral pH, the bromo and fluoro substituents can influence its susceptibility. Some syntheses specifically mention avoiding water to prevent the hydrolysis of related intermediates.[9]

  • Oxidation: Dissolved oxygen in your solvent or the presence of peroxides (common in older ethers like THF or Dioxane) can lead to oxidative degradation.

  • Solvent Interaction: The choice of solvent can significantly impact stability. Polar, protic solvents may facilitate hydrolysis, while certain solvents can participate directly in degradation reactions.[10][11]

To confirm degradation, you should employ a stability-indicating analytical method, typically HPLC with a Photo Diode Array (PDA) detector, which can assess peak purity.[5] Further analysis by LC-MS is crucial to determine the mass of the new peaks, providing clues to the degradation mechanism.[4]

Q2: What is the single most important step I can take to prevent degradation?

Protecting your compound from light is paramount. Photodegradation is a rapid and common pathway for this class of molecules.[6][8]

Actionable Step: Always prepare, handle, and store solutions of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine in amber glass vials or vials wrapped in aluminum foil.[12] Minimize the solution's exposure to direct light during experimental setup. Using yellow or amber lighting in the lab can further reduce the risk.[12]

Q3: Which solvents do you recommend for maximum stability, and which should I avoid?

Solvent choice is critical and depends on balancing solubility with stability. The polarity and protic nature of the solvent can dramatically influence the stability of the compound.[10][11][13]

Solvent CategoryRecommended (Use Anhydrous)Use with CautionGenerally AvoidRationale
Aprotic Non-Polar Toluene, Dioxane-HexanesGood for inertness, but solubility may be limited.
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)-ACN and THF are generally good choices. Use freshly distilled or inhibitor-free THF to avoid peroxides. DMF/DMSO are excellent solubilizers but must be anhydrous and high-purity, as they can contain impurities (e.g., amines) that catalyze degradation.
Protic Polar -Isopropanol, EthanolMethanol, WaterProtic solvents, especially water, should be avoided as they can act as nucleophiles, potentially leading to hydrolysis or solvolysis, particularly at non-neutral pH.[9]

Key Insight: Always use high-purity, anhydrous solvents from a recently opened bottle or a solvent purification system. The presence of trace amounts of water, acid, or peroxide impurities is a common and often overlooked cause of degradation.[14]

Q4: How should I store the solid compound and its solutions?

Proper storage is essential for maintaining the integrity of your starting material and prepared solutions.[15] The safety data sheets (SDS) for similar halogenated imidazopyridines recommend specific conditions.[16][17][18]

  • Solid Compound: Store in a tightly sealed container in a refrigerator (+4°C), protected from light and moisture. The compound may be hygroscopic, so storage in a desiccator or under an inert atmosphere (Argon or Nitrogen) is best practice.[16]

  • Solutions:

    • Short-Term (≤ 24 hours): Store in a tightly capped amber vial in the refrigerator.

    • Long-Term (> 24 hours): Aliquot the solution into amber vials, purge the headspace with an inert gas like Argon or Nitrogen before capping, and store in a freezer at -20°C or below. This minimizes exposure to oxygen and prevents degradation from repeated freeze-thaw cycles.

Troubleshooting Guide: A Systematic Approach

This section provides actionable protocols to diagnose and solve stability issues. The core principle is to use a simplified forced degradation study to identify the likely cause of degradation.[19][20]

Issue: I have confirmed the presence of unknown peaks in my chromatogram.
Step 1: Characterize the Degradants

Before you can prevent degradation, you must understand it.

  • Acquire Mass Data: Analyze your aged sample using LC-MS to obtain the molecular weight of the impurity peaks.

  • Hypothesize the Pathway:

    • A mass increase of +16 Da suggests oxidation.

    • Replacement of Br (79/81 Da) with -OH (+1 Da) suggests hydrolysis.

    • Dimerization or other complex reactions can be hypothesized based on mass.

Step 2: The Diagnostic Forced Degradation Study

This study intentionally stresses the compound to replicate the degradation and confirm the pathway.[5][21]

Protocol: Forced Degradation Stress Testing

  • Prepare Stock Solution: Prepare a fresh stock solution of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine at a known concentration (e.g., 1 mg/mL) in anhydrous Acetonitrile. This is your Control (T=0) sample.

  • Aliquot and Stress: Dispense the stock solution into 5 separate, clearly labeled amber vials. Treat them as follows:

ConditionVial LabelProcedurePurpose
Acid Hydrolysis ACIDAdd 10% v/v of 0.1 M HCl. Cap and heat at 60°C for 4-8 hours.Simulates acidic conditions.
Base Hydrolysis BASEAdd 10% v/v of 0.1 M NaOH. Cap and heat at 60°C for 4-8 hours.Simulates basic conditions.
Oxidation OXIDAdd 10% v/v of 3% H₂O₂. Cap and keep at room temp for 4-8 hours.Simulates oxidative stress.
Photolytic LIGHTUse a clear glass vial. Expose to direct UV light (e.g., in a stability chamber) or intense lab light for 24 hours.Simulates light exposure.[6]
Thermal HEATKeep the amber vial from Step 1. Heat at 60°C for 24 hours.Simulates thermal stress.
  • Analysis: After the stress period, neutralize the ACID and BASE samples with an equimolar amount of base/acid, respectively. Dilute all samples (including the T=0 control and your original degraded sample) to the same final concentration and analyze by HPLC-UV and LC-MS.

  • Data Interpretation: Compare the chromatograms.

    • If the impurity peak in your original sample matches the primary peak in the LIGHT sample, you have confirmed photodegradation.

    • If it matches the peak in the ACID or BASE sample, hydrolysis is the culprit.

    • If it matches the peak in the OXID sample, you are dealing with oxidation.

The flowchart below illustrates this diagnostic logic.

G start Unexpected Peak in Chromatogram pda Perform Peak Purity Analysis (PDA) start->pda lcms Acquire Mass Data (LC-MS) pda->lcms If peak is impure forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Photolytic) lcms->forced_degradation compare Compare Retention Times & Mass Spectra of Unknown vs. Stressed Samples forced_degradation->compare identify Identify Degradation Pathway compare->identify remediate Implement Specific Prevention Protocol identify->remediate G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Solid in Low-Light Environment solvent 2. Use Anhydrous, High-Purity Solvent (e.g., ACN) weigh->solvent dissolve 3. Dissolve in Amber Vial solvent->dissolve inert 4. Purge Headspace with Inert Gas (Ar/N₂) dissolve->inert use_fresh 5a. Use Immediately for Best Results inert->use_fresh Preferred Path store 5b. Store Cold (-20°C) & Dark inert->store If Storage is Needed

Caption: Recommended workflow for minimizing solution degradation.

Potential Degradation Pathways Overview

This diagram summarizes the primary chemical vulnerabilities of the 7-Bromo-3-fluoroimidazo[1,2-a]pyridine core structure. Understanding these pathways helps in anticipating potential issues in your experimental design.

G cluster_degradation Degradation Products parent 7-Bromo-3-fluoro- imidazo[1,2-a]pyridine photo_prod Photoproducts (e.g., Dehalogenated, Dimers) parent->photo_prod hv (Light) + O₂ (ROS) hydro_prod Hydrolysis Products (e.g., 7-Hydroxy derivative) parent->hydro_prod H₂O (Acid or Base catalyst) oxid_prod Oxidation Products (e.g., N-oxides) parent->oxid_prod [O] (e.g., Peroxides, Air)

Caption: Potential degradation pathways for 7-Bromo-3-fluoroimidazo[1,2-a]pyridine.

By implementing these diagnostic and preventative measures, researchers can ensure the reliability and reproducibility of their experimental results, confident in the integrity of their 7-Bromo-3-fluoroimidazo[1,2-a]pyridine solutions.

References

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(10), 4473-4483. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]

  • Denning, D. M., & Falvey, D. E. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry, 82(3), 1552-1557. Available at: [Link]

  • Menoutis, J. (n.d.). Technical Guide Series - Forced Degradation Studies. Quantex Laboratories. Available at: [Link]

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  • Le Saux, T., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3469. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Le Saux, T., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available at: [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 1037-1048. Available at: [Link]

  • Richardson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

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  • Kumar, A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1726-1815. Available at: [Link]

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  • Arienzo, M., et al. (2008). Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides. Journal of Agricultural and Food Chemistry, 56(6), 2138-2144. Available at: [Link]

  • Tobajas-Curiel, G., et al. (2023). Aromatic interactions with heterocycles in water. Chemical Science, 14(40), 11075-11083. Available at: [Link]

  • Pharmaceutical Technology. (2026). A Troubleshooting Guide for Topical Drug Manufacturing. Available at: [Link]

  • Kumar, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(6), 1037-1061. Available at: [Link]

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  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available at: [Link]

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  • Kumar, A., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(38), 8743-8747. Available at: [Link]

  • Encyclopedia.pub. (2023). Synthetic Imidazopyridine-Based Derivatives. Available at: [Link]

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  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • de Faria, A. R., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Le Saux, T., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available at: [Link]

  • Kumar, A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

  • Bielen, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 1. Available at: [Link]

  • ResearchGate. (2025). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 213, 113171. Available at: [Link]

  • Chen, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3386. Available at: [Link]

  • Chen, J., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. European Journal of Medicinal Chemistry, 258, 115587. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: Dasatinib vs. The Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the multi-kinase inhibitor dasatinib stands as a well-established clinical agent. However, the quest for novel chemical scaffolds with improved selectivity, potency, and safety profiles is a continuous endeavor in drug discovery. This guide provides a comparative analysis of the approved drug dasatinib against the promising imidazo[1,2-a]pyridine chemical scaffold, from which numerous kinase inhibitors are emerging. While a direct, head-to-head comparison with a specific, publicly unevaluated compound like 7-Bromo-3-fluoroimidazo[1,2-a]pyridine is not feasible due to the absence of published biological data, we can establish a robust comparative framework by examining the well-documented properties of dasatinib against the demonstrated potential of the imidazo[1,2-a]pyridine class of molecules.

Dasatinib: A Broad-Spectrum Kinase Inhibitor

Dasatinib is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases.[1][2] Its primary clinical applications are in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3]

Mechanism of Action and Target Profile

Dasatinib's therapeutic efficacy stems from its ability to bind to the ATP-binding pocket of several key kinases, thereby inhibiting their catalytic activity and downstream signaling.[2] Unlike its predecessor imatinib, which primarily recognizes the inactive conformation of the ABL kinase, dasatinib can bind to both the active and inactive conformations, contributing to its enhanced potency and its ability to overcome certain forms of imatinib resistance.[2][4]

The primary targets of dasatinib include:

  • BCR-ABL: The fusion protein central to the pathophysiology of CML and Ph+ ALL.[2]

  • SRC Family Kinases (SFKs): Including SRC, LCK, YES, and FYN, which are involved in cell growth, proliferation, and survival.[1]

  • c-KIT: A receptor tyrosine kinase implicated in various cancers.[1]

  • Ephrin (EPH) Receptors: Such as EPHA2.[1]

  • Platelet-Derived Growth Factor Receptor (PDGFR)β: Involved in angiogenesis and tumor growth.[1]

This broad target profile, while contributing to its potent anti-leukemic activity, may also be associated with some of its observed side effects.[5]

Established Efficacy

Clinical trials have consistently demonstrated the high efficacy of dasatinib. In newly diagnosed chronic phase CML, dasatinib has shown faster and deeper molecular responses compared to imatinib.[1] It is also effective in patients who are resistant or intolerant to imatinib.[6][7] For instance, in a phase III trial for imatinib-resistant or -intolerant CML, dasatinib at 100 mg once daily demonstrated significant efficacy with manageable toxicity.[6]

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Platform for Kinase Inhibition

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[8][9] This scaffold is of growing interest for the development of novel kinase inhibitors due to its synthetic tractability and its ability to be functionalized to achieve high potency and selectivity against various kinase targets.[10][11]

While specific data for 7-Bromo-3-fluoroimidazo[1,2-a]pyridine is not publicly available, research on other derivatives highlights the potential of this chemical class.

Emerging Targets and Potential Efficacy

Various derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated inhibitory activity against a range of kinases, including:

  • PI3K (Phosphoinositide 3-kinase): Several imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, which are key components of a signaling pathway frequently dysregulated in cancer.[7][12]

  • Akt: As a critical node in the PI3K signaling pathway, Akt is a major target for cancer therapy. Imidazo[1,2-a]pyridine-based peptidomimetics have been shown to inhibit Akt isoforms in the sub-micromolar range.[6]

  • DYRK1A and CLK1: Certain imidazo[1,2-a]pyridine compounds have been identified as inhibitors of these kinases, which are implicated in neurodegenerative diseases and cancer.[10]

  • Nek2: Novel imidazo[1,2-a]pyridine derivatives have been discovered as potent Nek2 inhibitors with in vitro and in vivo antitumor activities.[13]

  • Activin-like Kinase (ALK) Receptors: The imidazo[1,2-a]pyridine scaffold has been utilized to develop potent inhibitors of ALK2, a kinase involved in rare genetic diseases and pediatric cancers.[14]

  • CDK9: Imidazole[1,2-a] pyridine derivatives have been designed as potent inhibitors of CDK9, a key regulator of transcription, showing promise in colorectal cancer models.[15]

The efficacy of these compounds is demonstrated in various preclinical models. For instance, a PI3K inhibitor based on the imidazo[1,2-a]pyridine scaffold suppressed tumor growth in a mouse xenograft model.[7] Similarly, novel imidazo[1,2-a]pyridine compounds have shown potent anti-proliferative effects against breast cancer and melanoma cell lines.[16][17]

Comparative Efficacy and Target Selectivity: A High-Level Overview

FeatureDasatinibImidazo[1,2-a]pyridine Scaffold
Development Stage Clinically Approved DrugInvestigational Scaffold (with multiple derivatives in preclinical/clinical development)
Primary Indication CML, Ph+ ALL[3]Varies by derivative (e.g., solid tumors, inflammatory diseases)[12][13][14]
Target Profile Multi-targeted (BCR-ABL, SFKs, c-KIT, etc.)[1]Target-specific (derivatives designed for high selectivity against PI3K, Akt, Nek2, etc.)[6][12][13]
Mechanism of Action ATP-competitive kinase inhibition[2]Primarily ATP-competitive kinase inhibition; some covalent inhibitors also developed[2]
Known Efficacy Data Extensive clinical trial data[6][7]Primarily preclinical (in vitro and in vivo animal models) data for various derivatives[7][16]

Experimental Workflows for Efficacy Comparison

To rigorously compare the efficacy of a novel imidazo[1,2-a]pyridine derivative, such as 7-Bromo-3-fluoroimidazo[1,2-a]pyridine, with dasatinib, a series of standardized preclinical experiments would be essential.

In Vitro Kinase Inhibition Assays

The initial step is to determine the inhibitory activity of the compound against a panel of purified kinases.

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, incubate the kinase, substrate, ATP, and varying concentrations of the test compound (e.g., 7-Bromo-3-fluoroimidazo[1,2-a]pyridine or dasatinib).

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound (e.g., 7-Bromo-3-fluoroimidazo[1,2-a]pyridine) Inhibitor->Reaction_Mix ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction_Mix->ADP_Glo_Reagent Incubate Kinase_Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc Data Analysis

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Assays for Target Engagement and Downstream Signaling

Western blotting is a crucial technique to confirm that the inhibitor affects the phosphorylation of its target kinase and downstream signaling proteins within a cellular context.

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Culture relevant cancer cell lines and treat with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[18]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-SRC) or a downstream substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.[12]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation relative to a total protein control.

G cluster_0 Sample Preparation cluster_1 Immunodetection Cell_Culture Treat Cells with Inhibitor Lysis Cell Lysis with Phosphatase Inhibitors Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Load Equal Protein Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody (Phospho-specific) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analyze Phosphorylation Levels Detection->Analysis Image and Quantify

Caption: Western blot workflow for phospho-protein analysis.

In Vivo Efficacy Studies

Xenograft models using immunodeficient mice are the gold standard for evaluating the in vivo anti-tumor efficacy of a novel compound.[13][19]

Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, dasatinib, and the test compound at various doses). Administer the compounds orally or via intraperitoneal injection according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups.

G cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Implantation Implant Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compounds Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Efficacy_Analysis Tumor Growth Inhibition Analysis Monitoring->Efficacy_Analysis Calculate Tumor_Excision Excise Tumors Endpoint->Tumor_Excision PD_Analysis Pharmacodynamic Analysis Tumor_Excision->PD_Analysis

Caption: In vivo xenograft model workflow.

Conclusion and Future Directions

Dasatinib is a powerful and clinically validated multi-targeted kinase inhibitor. The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of novel kinase inhibitors with the potential for high potency and improved selectivity. While a direct comparison with the specific, uncharacterized compound 7-Bromo-3-fluoroimidazo[1,2-a]pyridine is not possible, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant promise in preclinical studies against a diverse range of kinase targets.

For researchers and drug development professionals, the key takeaway is that while dasatinib provides a benchmark for broad-spectrum kinase inhibition, the exploration of novel scaffolds like imidazo[1,2-a]pyridine is crucial for identifying next-generation targeted therapies. The systematic application of the described experimental workflows will be essential in determining whether a novel compound from this class, such as 7-Bromo-3-fluoroimidazo[1,2-a]pyridine, can offer a superior efficacy and safety profile for specific cancer indications.

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  • PMC. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. [Link]

  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • BindingDB. (n.d.). Patents In BindingDB. [Link]

  • Iran J Basic Med Sci. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PubMed. (2020, September 15). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. [Link]

  • Google Patents. (n.d.).
  • RSC Medicinal Chemistry (RSC Publishing). (n.d.). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. [Link]

Sources

Publish Comparison Guide: Kinase Selectivity Profile of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine , evaluating its role as a privileged scaffold intermediate in kinase inhibitor discovery.

Note to Reader: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine is not a standalone clinical drug but a high-value chemotype intermediate . Its "selectivity profile" is defined by its potential to generate highly specific inhibitors (e.g., for FLT3, ALK, and PI3K) depending on the functionalization at the 7-bromo "exit vector." This guide analyzes the intrinsic selectivity features conferred by the core and the 3-fluoro substitution.

Executive Summary: The Scaffold Advantage

The imidazo[1,2-a]pyridine ring system is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP to bind the kinase hinge region. The specific derivative 7-Bromo-3-fluoroimidazo[1,2-a]pyridine represents a refined "second-generation" core.

  • The 3-Fluoro Motif: Unlike the unsubstituted parent, the 3-fluoro group blocks a primary metabolic soft spot (preventing oxidative metabolism) and modulates the pKa of the ring nitrogens, often improving selectivity by reducing non-specific electrostatic interactions.

  • The 7-Bromo Handle: Serves as a versatile synthetic exit vector, directing substituents into the kinase "selectivity pocket" (often the hydrophobic back pocket or solvent front), which determines the final target profile (e.g., FLT3 vs. p38).

Comparative Snapshot: Core vs. Alternatives
Feature7-Bromo-3-fluoroimidazo[1,2-a]pyridine 7-Bromoimidazo[1,2-a]pyridine (Unsubstituted) Pyrazolo[1,5-a]pyrimidine
Metabolic Stability High (C3 blocked by F)Low (C3 prone to oxidation)Moderate
Hinge Binding (pKa) Tuned (Lower basicity, higher specificity)High basicity (Promiscuous binding risk)Variable
Primary Targets FLT3, ALK, PI3K, CLK1 p38 MAP Kinase, GABA-ACDK, BTK
Selectivity Potential High (Tunable via C7)ModerateHigh

Mechanistic Insight: How Structure Dictates Selectivity

To understand the selectivity profile, one must analyze the binding mode. The imidazo[1,2-a]pyridine core binds to the kinase hinge region via the N1 nitrogen (H-bond acceptor).

The "Fluorine Effect" on Selectivity

The introduction of fluorine at the 3-position is not merely steric; it is electronic.

  • pKa Modulation: Fluorine is highly electronegative. It pulls electron density away from the N1 nitrogen, lowering its pKa (typically by ~1-2 units). This reduces the energy penalty of desolvation and prevents binding to kinases that require a highly basic acceptor, thereby "filtering out" off-target hits.

  • Metabolic Blockade: The C3 position is electron-rich and susceptible to CYP450 metabolism. Fluorination blocks this site, extending the half-life of the resulting inhibitor in vivo.

Structural Logic Diagram

The following diagram illustrates how the core inputs (Structure) translate to outputs (Kinase Selectivity).

KinaseSelectivity Core 7-Bromo-3-fluoro imidazo[1,2-a]pyridine Sub_3F 3-Fluoro Group Core->Sub_3F Sub_7Br 7-Bromo Handle Core->Sub_7Br Mech_pKa Lowers N1 pKa (Reduces Promiscuity) Sub_3F->Mech_pKa Mech_Metab Blocks C3 Oxidation (Metabolic Stability) Sub_3F->Mech_Metab Mech_Vector Allows Suzuki/Buchwald Coupling (Targeting) Sub_7Br->Mech_Vector Target_FLT3 Target: FLT3 (Acute Myeloid Leukemia) Mech_pKa->Target_FLT3 Enhances Specificity Mech_Vector->Target_FLT3 + Aryl Sulfonamide Target_ALK Target: ALK2 (FOP/DIPG) Mech_Vector->Target_ALK + Quinoline Target_PI3K Target: PI3K (p110α) Mech_Vector->Target_PI3K + Pyrazolyl

Caption: Structural-Functional logic flow showing how the 3-F and 7-Br modifications drive kinase selectivity.

Target Selectivity Profiles (Experimental Data)

While the raw intermediate has weak affinity, derivatives synthesized from this core exhibit distinct profiles. Below are the three primary profiles observed in literature using this scaffold.

Profile A: FLT3 (FMS-like Tyrosine Kinase 3)[2][3]
  • Application: Acute Myeloid Leukemia (AML).[1][2]

  • Derivatives: 7-substituted analogues (e.g., Ling-5e derivatives).[1][2]

  • Selectivity Data:

    • Primary Target: FLT3 (IC50 < 10 nM).

    • Key Off-Targets: TRKA (often observed), KIT (minimal binding in optimized 3-F series).

    • Advantage: The 3-Fluoro core often retains potency against drug-resistant mutants (e.g., FLT3-ITD, D835Y) better than first-generation scaffolds.

Profile B: ALK2 (Activin-like Kinase 2)[4]
  • Application: Fibrodysplasia Ossificans Progressiva (FOP), DIPG.[3][4][5]

  • Derivatives: 7-(Quinolin-3-yl)imidazo[1,2-a]pyridines.

  • Selectivity Data:

    • Primary Target: ALK2 (IC50 ~ 20-50 nM).

    • Selectivity: >100-fold selective over ALK5 (a common toxicity concern).

    • Mechanism: The imidazo[1,2-a]pyridine binds the hinge, while the 7-substituent extends into the specific hydrophobic pocket of ALK2.

Profile C: PI3K (Phosphoinositide 3-kinase)[7]
  • Application: Solid tumors.

  • Derivatives: 3-Fluoro-7-pyrazolyl derivatives.

  • Selectivity Data:

    • Primary Target: PI3Kα (p110α).[6]

    • Selectivity: Can achieve isoform selectivity (α > β/δ/γ) depending on the 7-position tail.

    • Note: The 3-F is crucial here for metabolic stability, as PI3K inhibitors are often cleared rapidly.

Experimental Protocol: Profiling the Scaffold

To validate the selectivity of a library built from 7-Bromo-3-fluoroimidazo[1,2-a]pyridine, follow this self-validating workflow.

Step 1: Library Synthesis (Suzuki-Miyaura Coupling)
  • Objective: Functionalize the 7-Br position to create a test library.

  • Reagents: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Condition: 90°C, 4 hours under Argon.

  • Validation: Monitor disappearance of starting material (Br-SM) via LC-MS (Target mass M+H).

Step 2: Kinase Panel Screening (HotSpot™ Assay)

Do not rely on single-point assays. Use a radiometric competition assay for accuracy.

  • Concentration: Screen compounds at 1 µM and 10 µM initially.

  • Panel: Select a diverse panel of 20 kinases, focusing on Tyrosine Kinases (FLT3, ALK, MET) and Ser/Thr Kinases (p38, CDK2).

  • Control: Use Staurosporine as a pan-kinase reference and Quizartinib as a specific FLT3 reference.

Step 3: Kd Determination (KdELECT™)

For hits with >80% inhibition at 1 µM:

  • Perform an 11-point dose-response curve.

  • Calculate Kd (dissociation constant) to distinguish true binders from assay artifacts (aggregators).

References

  • Oceanomics. (2016). Synthesis and biological evaluation of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors (CLK1/DYRK1A).Link

  • Wang, L., et al. (2024). An imidazo[1,2-a]pyridine derivative potently inhibits FLT3-ITD and secondary mutants.[1][2] European Journal of Medicinal Chemistry. Link

  • Hopkins, C. R., et al. (2020).[4][5] Discovery of 7-aryl-imidazo[1,2-a]pyridines as activin-like kinase (ALK2) inhibitors. Bioorganic & Medicinal Chemistry Letters.[4][5][7][8] Link

  • Goel, R., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt/PI3K.[9][10] Bioorganic & Medicinal Chemistry Letters.[4][5][7][8] Link

  • BenchChem. (2025).[11] Selectivity Profile of Imidazo[1,2-a]pyridine CDK Inhibitors.Link

Sources

The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic structure and synthetic tractability have made it a "privileged" scaffold in drug discovery.[2] The strategic incorporation of fluorine atoms into this framework has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, metabolic stability, and target selectivity.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated imidazo[1,2-a]pyridines, offering a comparative overview supported by experimental data to inform rational drug design.

The Power of Fluorine in Drug Design

The introduction of fluorine, the most electronegative element, into a drug candidate can have profound effects. Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom without introducing significant steric bulk.[4] However, its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[3][4] Understanding the nuanced effects of fluorine's position on the imidazo[1,2-a]pyridine core is paramount for optimizing drug candidates.

Core Structure and Numbering of Imidazo[1,2-a]pyridine

To understand the SAR, it is crucial to be familiar with the numbering of the imidazo[1,2-a]pyridine ring system. The following diagram illustrates the standard numbering convention.

Caption: Numbering of the core Imidazo[1,2-a]pyridine scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated imidazo[1,2-a]pyridines is highly dependent on the position and number of fluorine substituents. Below, we compare the effects of fluorination at different positions on the scaffold and its appended moieties.

Fluorination on the Phenyl Ring at C-2

A common structural motif in bioactive imidazo[1,2-a]pyridines is a substituted phenyl ring at the C-2 position. Fluorination of this ring has been extensively explored.

In a series of compounds developed as potential antipsychotic agents, the presence of a fluorine atom on the phenyl ring at C-2 was a key feature. For instance, compound 26 (2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide) demonstrated significant antipsychotic-like activity.[5] This suggests that the 4-fluoro substitution is well-tolerated and likely contributes to favorable interactions with the target receptor, in this case, the GABA-A receptor.[5]

CompoundR1 (at C-2)R2 (at C-6)Biological ActivityReference
Zolpidem 4-methylphenylCH3Hypnotic, Antipsychotic-like[5]
Compound 26 4-fluorophenylCH3Antipsychotic-like (MED = 1 mg/kg)[5]

The data indicates that replacing the 4-methyl group of a zolpidem-like structure with a 4-fluoro group maintains and even enhances the desired antipsychotic-like activity, highlighting the role of fluorine in modulating biological response.[5]

Fluorination on the Imidazo[1,2-a]pyridine Core

Direct fluorination of the bicyclic core can significantly impact the molecule's electronic properties and its ability to act as a bioisosteric replacement for other heterocyclic systems.

For example, 8-fluoroimidazo[1,2-a]pyridine has been investigated as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This bioisosteric replacement was successful in the context of allosteric modulators of the GABA-A receptor, demonstrating that the introduction of a fluorine atom at the 8-position can replicate the electronic and steric properties of a nitrogen atom in the pyrimidine ring.[6]

Similarly, 7-fluoro-imidazo[1,2-a]pyridine is a key intermediate in the synthesis of inhibitors for IRAK and FLT3 enzymes, which have potential applications in treating hematopoietic cancers.[7] The presence of fluorine at the 7-position influences the compound's reactivity and potential biological activity.[7]

Fluorinated PositionBioisosteric Mimicry / ApplicationTargetReference
C-8 Imidazo[1,2-a]pyrimidineGABA-A Receptor[6]
C-7 Intermediate for enzyme inhibitorsIRAK and FLT3 enzymes[7]

These examples underscore the strategic value of core fluorination for bioisosterism and as a handle for further synthetic modifications.

Fluorination in the Context of Kinase Inhibition

In the realm of kinase inhibitors, fluorine substitution has been instrumental in achieving isoform selectivity. In a study on salt-inducible kinase (SIK) inhibitors, a substitution pattern on a phenyl ring attached to the imidazo[1,2-a]pyridine core led to potent and selective SIK1 inhibitors.[8] While the exact fluorination patterns leading to selectivity are often complex and multifactorial, this highlights the principle of using fluorine to fine-tune interactions within the ATP-binding pocket of kinases.[8]

Furthermore, in the development of PI3 kinase p110α inhibitors, a compound featuring a 4-fluorophenylsulfonyl moiety demonstrated an IC50 of 0.67μM.[9] Subsequent optimization, which likely included modifications to the fluorination pattern among other changes, led to a more than 300-fold increase in inhibitory activity.[9]

Experimental Protocols

To provide a practical context, we outline general synthetic and biological evaluation methodologies based on published procedures.

General Synthesis of Fluorinated Imidazo[1,2-a]pyridines

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone.[10]

G reagents Fluorinated 2-aminopyridine + α-haloketone reaction Condensation Reaction (e.g., heating in ethanol) reagents->reaction product Fluorinated Imidazo[1,2-a]pyridine reaction->product

Caption: General workflow for the synthesis of fluorinated imidazo[1,2-a]pyridines.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the appropriately substituted fluorinated 2-aminopyridine and the desired α-haloketone (e.g., α-bromoacetophenone) in a suitable solvent such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux for a specified period (typically several hours) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure fluorinated imidazo[1,2-a]pyridine derivative.

In Vitro Biological Evaluation: A General Workflow

The specific bioassay will depend on the therapeutic target. Below is a generalized workflow for an in vitro enzyme inhibition assay.

G compound Test Compound (Fluorinated Imidazo[1,2-a]pyridine) assay Enzyme Inhibition Assay (e.g., KinaseGlo, HTRF) compound->assay data Data Acquisition (Luminescence/Fluorescence Reader) assay->data analysis IC50 Determination data->analysis

Sources

Validating 7-Bromo-3-fluoroimidazo[1,2-a]pyridine as a Specific Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine as a specific kinase inhibitor. As no specific target kinase has been published for this compound, we will proceed with a carefully selected hypothetical primary target, the c-Met receptor tyrosine kinase. This choice is informed by the established activity of the broader imidazo[1,2-a]pyridine scaffold against various kinases, including c-Met.

Our validation strategy will involve a direct comparison with Crizotinib, a well-characterized, FDA-approved inhibitor of c-Met, ALK, and ROS1.[1][2][3] This guide will provide detailed protocols for in vitro and cell-based assays to determine the potency and selectivity of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine, establishing a robust methodology for its characterization.

Introduction to 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including kinase inhibition. Various derivatives have shown potent inhibitory effects on kinases such as Akt, DYRK1A, CLK1, and receptor tyrosine kinases like c-Met and FLT3. The specific substitutions of a bromine atom at the 7-position and a fluorine atom at the 3-position of the imidazo[1,2-a]pyridine core in our compound of interest, 7-Bromo-3-fluoroimidazo[1,2-a]pyridine, are anticipated to modulate its potency and selectivity profile.

Compound of Interest: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine

  • Molecular Formula: C₇H₄BrFN₂

  • Molecular Weight: 215.02 g/mol

  • Structure: (A canonical structure for the exact isomer was not found in PubChem. The following information is for the closely related isomer, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine)

    • IUPAC Name: 3-bromo-7-fluoroimidazo[1,2-a]pyridine[4]

    • InChI Key: JIWHAZGZFYOGCD-UHFFFAOYSA-N[4]

    • Canonical SMILES: C1=CN2C(=C(C=C1F)N=C2)Br[4]

Comparator Compound: Crizotinib

  • Primary Targets: c-Met, ALK, ROS1[1][2][3]

  • Mechanism of Action: ATP-competitive inhibitor[1]

Experimental Validation Workflow

A multi-tiered approach is essential for the rigorous validation of a novel kinase inhibitor. Our workflow will progress from initial biochemical potency determination to cellular target engagement and finally to a broad selectivity assessment.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Specificity Profiling a In Vitro Kinase Assay (IC50 Determination vs. c-Met) b Comparator Assay (Crizotinib IC50 vs. c-Met) a->b Direct Comparison c Cellular Target Engagement (Phospho-c-Met Western Blot) a->c Potency Confirmation e Off-Target Kinase Panel (Biochemical Assays) b->e Selectivity Baseline d Cell Viability Assay (c-Met Dependent Cell Line) c->d Functional Consequence f Kinome-wide Profiling (e.g., KINOMEscan) e->f Comprehensive Selectivity

Caption: Experimental workflow for inhibitor validation.

Part 1: Biochemical Potency Assessment

The initial step is to determine the in vitro inhibitory potency of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine against our hypothetical target, c-Met. This will be achieved by measuring the half-maximal inhibitory concentration (IC50) and comparing it directly to that of Crizotinib.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[5][6][7]

Materials:

  • Recombinant human c-Met kinase domain (e.g., amino acids 956-1390)[5][8]

  • Poly(Glu, Tyr) 4:1 peptide substrate[5][8]

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]

  • 7-Bromo-3-fluoroimidazo[1,2-a]pyridine and Crizotinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine and Crizotinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.[6]

  • Kinase Reaction Setup: In a 96-well plate, add the c-Met enzyme, the poly(Glu, Tyr) substrate, and the diluted compounds.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for c-Met if known, or at a standard concentration (e.g., 10 µM).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[5]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: This assay will provide a quantitative measure of the potency of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine against c-Met, allowing for a direct comparison with Crizotinib.

Part 2: Cellular Target Engagement and Functional Effects

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical validation step. We will assess the ability of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine to inhibit the phosphorylation of c-Met in a c-Met-dependent cancer cell line.

Protocol 2: Phospho-c-Met Western Blot in a c-Met Dependent Cell Line

This protocol details the procedure for detecting the inhibition of c-Met phosphorylation in response to inhibitor treatment. We will use a cell line with amplified c-Met, such as MKN45 or SNU-5 gastric cancer cells, which are known to be sensitive to c-Met inhibition.[9]

Materials:

  • c-Met amplified gastric cancer cell line (e.g., MKN45, SNU-5)[9]

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF), the ligand for c-Met

  • 7-Bromo-3-fluoroimidazo[1,2-a]pyridine and Crizotinib

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture MKN45 or SNU-5 cells to approximately 80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine or Crizotinib for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.[10][11] A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with anti-total c-Met and anti-β-actin antibodies to confirm equal protein loading.

Expected Outcome: A dose-dependent decrease in the phospho-c-Met signal in cells treated with 7-Bromo-3-fluoroimidazo[1,2-a]pyridine will confirm cellular target engagement. The potency can be compared to that of Crizotinib.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Inhibitor 7-Bromo-3-fluoroimidazo[1,2-a]pyridine or Crizotinib Inhibitor->cMet Inhibits Signaling Downstream Signaling (Proliferation, Survival) Dimerization->Signaling

Caption: c-Met signaling pathway and point of inhibition.

Part 3: Specificity and Off-Target Profiling

A critical aspect of validating a new kinase inhibitor is to assess its specificity. An ideal inhibitor will potently inhibit its intended target with minimal activity against other kinases, thereby reducing the potential for off-target toxicity.

Rationale for Off-Target Kinase Panel Selection

The selection of an appropriate off-target kinase panel is crucial. Based on the known profile of the comparator, Crizotinib, and other c-Met inhibitors like Cabozantinib and Capmatinib, our panel should include:

  • Known Crizotinib off-targets: ALK and ROS1 are essential inclusions.[1][2][3]

  • Structurally related kinases: Other receptor tyrosine kinases such as VEGFR2, AXL, and KIT are frequently inhibited by c-Met inhibitors.[4][12]

  • Commonly inhibited kinases: A broader panel should include representatives from different kinase families to provide a comprehensive overview of selectivity. Commercial services like KINOMEscan offer extensive panels for this purpose.[13][14]

Proposed Off-Target Kinase Panel:

Kinase FamilyKinaseRationale
Tyrosine Kinase ALKKnown off-target of Crizotinib.[1]
ROS1Known off-target of Crizotinib.[2]
VEGFR2Common off-target for c-Met inhibitors like Cabozantinib.[12]
AXLCommon off-target for c-Met inhibitors like Cabozantinib.[12]
KITCommon off-target for c-Met inhibitors.[4]
EGFRPotential for cross-talk with c-Met signaling.[7]
Serine/Threonine Kinase BRAFRepresentative of a different kinase family.
MEK1Downstream of RAS signaling, relevant to cancer.
AKT1Key survival kinase.
CDK2Important cell cycle kinase.
Protocol 3: Kinase Panel Screening

The inhibitory activity of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine against the selected panel of kinases will be determined using in vitro kinase assays, similar to Protocol 1. The compound should be tested at a fixed concentration (e.g., 1 µM) to identify potential off-target hits. For any kinases that show significant inhibition (e.g., >50% at 1 µM), a full IC50 determination should be performed.

For a more comprehensive analysis, a KINOMEscan™ or similar binding assay can be employed. This technology measures the binding affinity of the compound to a large panel of kinases, providing a detailed selectivity profile.[13][14]

Data Summary and Comparison

The experimental data should be compiled into clear, comparative tables.

Table 1: In Vitro Potency against c-Met

Compoundc-Met IC50 (nM)
7-Bromo-3-fluoroimidazo[1,2-a]pyridineExperimental Value
CrizotinibExperimental Value

Table 2: Cellular Potency against p-c-Met

Compoundp-c-Met IC50 (nM) in MKN45 cells
7-Bromo-3-fluoroimidazo[1,2-a]pyridineExperimental Value
CrizotinibExperimental Value

Table 3: Selectivity Profile

Kinase7-Bromo-3-fluoroimidazo[1,2-a]pyridine IC50 (nM)Crizotinib IC50 (nM)Selectivity Fold (vs. c-Met) for Test Compound
c-MetFrom Table 1From Table 11
ALKExperimental ValueLiterature/Experimental ValueCalculated Value
ROS1Experimental ValueLiterature/Experimental ValueCalculated Value
VEGFR2Experimental ValueLiterature/Experimental ValueCalculated Value
AXLExperimental ValueLiterature/Experimental ValueCalculated Value
KITExperimental ValueLiterature/Experimental ValueCalculated Value
............

Conclusion

This guide outlines a rigorous and scientifically sound methodology for the validation of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine as a specific kinase inhibitor, using c-Met as a hypothetical target. By directly comparing its biochemical and cellular potency and selectivity against the established drug Crizotinib, a comprehensive profile of this novel compound can be established. The provided protocols offer a clear path for researchers to generate the necessary data to support or refute the hypothesis that 7-Bromo-3-fluoroimidazo[1,2-a]pyridine is a potent and selective c-Met inhibitor. This structured approach ensures that the resulting data is robust, reproducible, and provides a solid foundation for further drug development efforts.

References

  • Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181) - LINCS Data Portal. (2017, September 25). Retrieved from [Link]

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Comparative In Vivo Efficacy Analysis: Imidazo[1,2-a]pyridine Derivatives versus Standard of Care in Anxiolytic Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo anxiolytic efficacy of imidazo[1,2-a]pyridine derivatives, exemplified by alpidem, against the benzodiazepine class of drugs, a long-standing standard of care for anxiety disorders. We will delve into the experimental data, methodologies, and underlying mechanisms to offer researchers and drug development professionals a clear perspective on the therapeutic potential and liabilities of this chemical class.

Introduction: The Quest for Novel Anxiolytics

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While the specific compound 7-Bromo-3-fluoroimidazo[1,2-a]pyridine is a novel entity with limited published in vivo data, the broader class of imidazo[1,2-a]pyridines has been extensively investigated. One of the most notable examples is alpidem, which was developed as a non-benzodiazepine anxiolytic. This guide will use alpidem as a case study to compare the in vivo efficacy of the imidazo[1,2-a]pyridine class against a standard of care, diazepam, in preclinical models of anxiety.

Mechanism of Action: A Tale of Two Modulators

Both imidazo[1,2-a]pyridines like alpidem and benzodiazepines such as diazepam exert their anxiolytic effects through the positive allosteric modulation of the GABA-A receptor. However, their selectivity for different GABA-A receptor subunits is a key differentiator.

  • Benzodiazepines (e.g., Diazepam): These drugs bind non-selectively to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, and α5 subunits. The α1 subunit is associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and muscle relaxant properties.

  • Imidazo[1,2-a]pyridines (e.g., Alpidem): Alpidem exhibits a higher affinity for the α1 subunit of the GABA-A receptor, which was initially thought to confer a more favorable side-effect profile, potentially separating the anxiolytic effects from sedation.

cluster_0 GABA-A Receptor Modulation Imidazo[1,2-a]pyridines (Alpidem) Imidazo[1,2-a]pyridines (Alpidem) GABA-A Receptor GABA-A Receptor Imidazo[1,2-a]pyridines (Alpidem)->GABA-A Receptor α1 selective Benzodiazepines (Diazepam) Benzodiazepines (Diazepam) Benzodiazepines (Diazepam)->GABA-A Receptor Non-selective (α1, α2, α3, α5) Anxiolytic Effect Anxiolytic Effect GABA-A Receptor->Anxiolytic Effect cluster_workflow Elevated Plus Maze Workflow A Acclimatize Animals B Administer Compound/Vehicle (i.p.) A->B 30 min pre-test C Place Animal in Center of Maze B->C D 5-minute Exploration C->D E Record Time in Arms D->E F Data Analysis E->F

Figure 2: Elevated Plus Maze experimental workflow.

Toxicity and Side Effects: The Downfall of Alpidem

Despite promising anxiolytic activity with a potentially better side-effect profile regarding sedation, alpidem was withdrawn from the market due to reports of severe hepatotoxicity. This underscores the critical importance of comprehensive toxicity studies in drug development. Diazepam, while having a well-characterized side-effect profile including sedation, dependence, and withdrawal symptoms, remains a viable treatment option under medical supervision.

Conclusion

The imidazo[1,2-a]pyridine scaffold, represented by alpidem, demonstrates significant anxiolytic potential in vivo, comparable to the standard of care, diazepam. The key differentiator lies in the receptor subunit selectivity, which may offer a theoretical advantage in terms of reduced sedative effects. However, the clinical translation of alpidem was halted by severe liver toxicity, highlighting a critical liability of this particular derivative.

For researchers working on novel imidazo[1,2-a]pyridines like 7-Bromo-3-fluoroimidazo[1,2-a]pyridine, these findings present both an opportunity and a challenge. The scaffold is clearly active in the central nervous system and can be optimized for potent anxiolytic effects. The primary hurdle will be to design derivatives that retain the desired efficacy while mitigating the risk of off-target effects, particularly hepatotoxicity. Future studies should focus on early and robust ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to identify promising candidates for further development.

References

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  • The elevated plus-maze test for studying anxiety-related behavior in rodents. Nature Protocols. [Link]

  • GABA-A receptor subtypes: a review of their structure, pharmacology, and role in disease. Pharmacological Reviews. [Link]

  • Hepatotoxicity of the anxiolytic drug alpidem. Journal of Hepatology. [Link]

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